molecular formula C8H11NO2S2 B2631878 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid CAS No. 105523-29-3

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Cat. No.: B2631878
CAS No.: 105523-29-3
M. Wt: 217.3
InChI Key: ZMFOTRMQXVYXKU-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS 105523-29-3) is a high-purity thiazole derivative supplied for scientific research and development. With the molecular formula C 8 H 11 NO 2 S 2 and a molecular weight of 217.31 g/mol, this compound is a key building block in medicinal chemistry exploration . Thiazole acetic acid derivatives are a subject of significant interest in pharmacological research, particularly in the cardiovascular field. Recent studies on related compounds have shown that certain thiazole acetic acid derivatives can significantly increase developed tension in isolated rat heart models without substantially affecting the heart rate, suggesting potential for research in heart failure conditions . Furthermore, thiazole and thiazolidine-based compounds are extensively investigated for their antimicrobial properties. Research indicates that such derivatives can exhibit potent antibacterial activity, especially against Gram-positive bacterial strains, with some compounds showing efficacy comparable to established antibiotics like oxacillin . The mechanism of action for thiazole derivatives is often multifaceted and can involve interactions with enzymes or receptors; they have been reported to exhibit properties such as LOX and COX inhibition, which are relevant to anti-inflammatory research . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOTRMQXVYXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Diverse Biological Activities of Thiazole-5-Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of thiazole-5-acetic acid have emerged as a particularly versatile class of molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory, antimicrobial, and anticancer properties of these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Thiazole-5-acetic acid derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2][3] The dual inhibition of both COX and LOX pathways is a particularly attractive therapeutic strategy, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[2]

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

Inflammation is a complex biological response, and the overproduction of pro-inflammatory mediators like prostaglandins and leukotrienes plays a central role. Thiazole-5-acetic acid derivatives can intervene in this process by inhibiting the enzymes responsible for their synthesis.

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the expression of COX-2 and 5-LOX genes. This, in turn, leads to a marked reduction in the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), key mediators of inflammation.[3] Furthermore, some derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression.[4][5] By preventing the degradation of IκBα, these compounds block the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of various pro-inflammatory genes.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds PLA2 Phospholipase A2 Receptor->PLA2 Activates IKK IκB kinase Receptor->IKK Activates signaling cascade Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by 5-LOX 5-LOX Arachidonic Acid->5-LOX Metabolized by Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Produces Leukotrienes (LTB4) Leukotrienes (LTB4) 5-LOX->Leukotrienes (LTB4) Produces Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Leukotrienes (LTB4)->Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to nucleus DNA DNA NFkB_nuc->DNA Binds to promoter region Pro-inflammatory Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Pro-inflammatory Genes Induces transcription Thiazole-5-acetic acid derivative Thiazole-5-acetic acid derivative Thiazole-5-acetic acid derivative->COX-2 Inhibits Thiazole-5-acetic acid derivative->5-LOX Inhibits Thiazole-5-acetic acid derivative->IKK Inhibits

Caption: Anti-inflammatory mechanism of thiazole-5-acetic acid derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of thiazole-5-acetic acid derivatives is significantly influenced by the nature and position of substituents on the thiazole and phenyl rings.

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, on the benzene ring attached to the thiazole nucleus has been shown to enhance anti-inflammatory and COX inhibitory activity.[6]

  • Substitution on the Thiazole Ring: The introduction of a methyl group at positions 4 or 5 of the thiazole ring can lead to a loss of LOX inhibitory activity while retaining COX-1 inhibition.[6] Conversely, incorporating a bulky adamantanyl substituent at position 4 of the thiazole ring has been associated with good LOX inhibitory activity.[6]

  • Amine Substituents: In the case of 2-amino-thiazoleacetic acid derivatives, the nature of the substituent on the amino group plays a crucial role. For instance, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid have demonstrated potent anti-inflammatory effects.[7]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activities of selected thiazole derivatives against COX and LOX enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Benzamide-thiazole hybrid 6-5.45 ± 0.134.33 ± 0.08[8]
Thiazolo[3,2-a]pyrimidine-thiadiazole hybrid 7-0.09 ± 0.0020.38 ± 0.01[8]
Pyrazole-thiazolidinone derivative 11-0.672.33[8]
Pyrazole-thiazole hybrid 2-0.01 ± 0.0011.78[8]
Thiazole derivative 6l5.550.090.38[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7][9]

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_workflow Experimental Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Compound Administration (Oral) B->C D Carrageenan Injection (Subplantar) C->D 30 min post-administration E Paw Volume Measurement (1, 2, 3, 4h post-carrageenan) D->E F Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile 0.9% saline[10]

  • Test compounds (thiazole-5-acetic acid derivatives)

  • Reference drug (e.g., Indomethacin or Phenylbutazone)

  • Vehicle (e.g., 5% Tween 80)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, reference drug, or test compounds orally.

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Several thiazole-5-acetic acid derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[11][12] A key mechanism underlying their antibacterial effect is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[12][13]

Mechanism of Action: Inhibition of DNA Gyrase

Bacterial DNA gyrase is a validated target for antibacterial drugs. It introduces negative supercoils into the bacterial DNA, a process crucial for chromosome condensation and segregation. Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.[12][13] This leads to the disruption of DNA replication and ultimately, bacterial cell death. Molecular docking studies have shown that these compounds can form hydrogen bonds with key residues in the ATP-binding pocket of the enzyme, contributing to their inhibitory activity.[11]

G cluster_bacterial_cell Bacterial Cell DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->DNA_gyrase Binds to DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled Introduces negative supercoils Cell_Division_Inhibition Inhibition of Cell Division DNA_gyrase->Cell_Division_Inhibition ATP ATP ATP->DNA_gyrase Provides energy Replication_Fork DNA Replication Fork DNA_supercoiled->Replication_Fork Allows formation of Cell Division Cell Division Replication_Fork->Cell Division Thiazole-5-acetic acid derivative Thiazole-5-acetic acid derivative Thiazole-5-acetic acid derivative->DNA_gyrase Inhibits ATP binding

Caption: Mechanism of action of thiazole derivatives as DNA gyrase inhibitors.

Structure-Activity Relationship (SAR)

The antimicrobial potency of thiazole derivatives is closely linked to their chemical structure.

  • Substituents on the Phenyl Ring: Aromatic substitutions on the phenyl ring attached to the thiazole core can enhance the binding affinity to DNA gyrase.[11]

  • Linker and Heterocyclic Moieties: The nature of the linker between the thiazole ring and other heterocyclic systems, as well as the type of these systems, can significantly influence the antibacterial activity. For instance, clubbing thiazole with pyrazoline or coumarin has resulted in potent antimicrobial agents.[13]

  • Acyl Group Substitution: The presence of an acyl group at position 5 of the thiazole ring has been identified as a key feature for antibacterial activity in some series of compounds.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Thiazole derivative 6d50--
Thiazole derivative 9100--
Thiazole derivative 10b200--
Thiazole derivative 6d---
Thiazole derivative 8---
Thiazole derivative-125 (S. dysenteriae)-[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This in vitro assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Workflow for MIC Determination

G cluster_workflow Experimental Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (thiazole-5-acetic acid derivatives)

  • Reference antibiotic (e.g., Gentamicin, Penicillin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Induction of Apoptosis

Thiazole-5-acetic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[15][16] A primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[12][17]

Mechanism of Action: Mitochondrial-Mediated Apoptosis

Apoptosis is a tightly regulated process that plays a critical role in tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Thiazole derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins.[12]

These compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[12][18] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[19]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Thiazole-5-acetic acid derivative Thiazole-5-acetic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole-5-acetic acid derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiazole-5-acetic acid derivative->Bax Upregulates Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits release Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Pro-caspase9 Pro-caspase-9 Apaf1->Pro-caspase9 Recruits Caspase9 Caspase-9 (activated) Pro-caspase9->Caspase9 Cleavage Pro-caspase3 Pro-caspase-3 Caspase9->Pro-caspase3 Cleaves Caspase3 Caspase-3 (activated) Pro-caspase3->Caspase3 Cleavage Cellular Substrates Cellular Substrates Caspase3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Cytochrome_c->Apaf1 Binds to G cluster_workflow Experimental Workflow A Seed cells in 96-well plate B Treat cells with test compound for 24-72h A->B C Add MTT solution B->C D Incubate for 2-4h C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (thiazole-5-acetic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of Thiazole-5-Acetic Acid Derivatives: The Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. [20][21]This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-5-acetic acid derivatives, a suitable α-halo-γ-ketoester can be reacted with a thioamide.

General Synthetic Scheme

A general route for the synthesis of 2-amino-4-substituted-thiazole-5-acetic acid derivatives involves the reaction of an ethyl 4-haloacetoacetate with thiourea.

Hantzsch Thiazole Synthesis Workflow

G cluster_workflow Synthetic Workflow A React α-haloketone with thioamide B Heat the reaction mixture A->B C Cool and neutralize the reaction B->C D Isolate the crude product by filtration C->D E Purify the product (e.g., recrystallization) D->E

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-acetate

This protocol provides a representative example of the Hantzsch synthesis for a thiazole-5-acetic acid ester derivative.

Materials:

  • Ethyl 4-bromo-3-oxobutanoate (α-bromoacetoacetate)

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na2CO3) solution (5%)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-bromo-3-oxobutanoate and thiourea in ethanol.

  • Heat the mixture to reflux with stirring for 30 minutes. [20]3. After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed and precipitate the product. [20]4. Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-amino-4-phenylthiazole-5-acetate.

Conclusion

Thiazole-5-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their ability to modulate key pathways in inflammation, bacterial replication, and cancer cell survival makes them attractive candidates for the development of novel therapeutics. The synthetic accessibility of the thiazole ring, primarily through the robust Hantzsch synthesis, further enhances their appeal for drug discovery programs. This technical guide has provided a comprehensive overview of the anti-inflammatory, antimicrobial, and anticancer properties of these compounds, including their mechanisms of action, structure-activity relationships, and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of new and effective medicines.

References

Sources

An In-Depth Technical Guide to 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmacologically active compounds.[3] Thiazole derivatives exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] This guide provides a detailed technical analysis of a specific derivative, 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, offering insights into its chemical structure, a robust synthetic protocol, and a comprehensive analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing the foundational knowledge necessary for the synthesis, modification, and evaluation of this and related compounds.

I. Structural Elucidation and Chemical Properties

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS No. 105523-29-3) is a multifaceted molecule featuring a central 4,5-disubstituted thiazole core.[5] The key structural features include an ethylthio group at the 2-position, a methyl group at the 4-position, and an acetic acid moiety at the 5-position.

PropertyValueSource
CAS Number 105523-29-3[5]
Molecular Formula C8H11NO2S2[5]
Molecular Weight 217.31 g/mol [5]

The presence of the carboxylic acid group imparts acidic properties to the molecule, making it amenable to salt formation and derivatization. The ethylthio group provides a lipophilic character and potential metabolic handles, while the thiazole ring itself offers a stable aromatic scaffold for further functionalization.

Figure 1: Chemical structure of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.

II. Synthesis Protocol: A Modified Hantzsch Thiazole Synthesis

The synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid can be efficiently achieved through a modification of the classic Hantzsch thiazole synthesis.[1][6][7] This method involves the condensation of an α-haloketone with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate serves as the α-halocarbonyl component, and S-ethyl dithiocarbamate acts as the thioamide equivalent. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

Synthesis_Workflow start Ethyl 2-chloroacetoacetate + S-Ethyl dithiocarbamate step1 Hantzsch Thiazole Synthesis (Condensation/Cyclization) start->step1 intermediate Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate step1->intermediate step2 Alkaline Hydrolysis (e.g., NaOH, H2O/EtOH) intermediate->step2 acidification Acidic Workup (e.g., HCl) step2->acidification product 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid acidification->product

Figure 2: Proposed synthetic workflow for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate

  • To a solution of S-ethyl dithiocarbamate (1.0 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate.

Step 2: Hydrolysis to 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0 equivalents) in water and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.

III. Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound. The following sections detail the expected spectral data based on the analysis of similar thiazole derivatives.[8][9][10]

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (Ethylthio)~3.2 - 3.4Quartet2H
-CH₃ (Ethylthio)~1.3 - 1.5Triplet3H
-CH₃ (Thiazole)~2.4 - 2.6Singlet3H
-CH₂- (Acetic Acid)~3.7 - 3.9Singlet2H
-COOH~12.0 - 13.0Broad Singlet1H

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (Ethylthio)~14 - 16
-CH₂- (Ethylthio)~28 - 32
-CH₃ (Thiazole)~17 - 19
-CH₂- (Acetic Acid)~33 - 36
C5-Thiazole~125 - 130
C4-Thiazole~145 - 150
C2-Thiazole~165 - 170
C=O (Carboxylic Acid)~170 - 175

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=N stretch (Thiazole)1600 - 1650Medium
C=C stretch (Thiazole)1500 - 1580Medium

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z Comment
[M+H]⁺218.03Molecular ion peak (ESI+)
[M-H]⁻216.01Molecular ion peak (ESI-)
[M-COOH]⁺173.04Loss of the carboxylic acid group
[M-CH₂COOH]⁺159.02Loss of the acetic acid side chain

IV. Potential Applications and Future Directions

Thiazole-containing compounds are widely recognized for their diverse biological activities.[2][3] The structural motifs present in 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid suggest several potential avenues for research and development:

  • Antimicrobial Agents: The thiazole core is a common feature in many antimicrobial drugs. This compound could be screened for its efficacy against various bacterial and fungal strains.[2]

  • Anti-inflammatory Agents: Many thiazole derivatives have demonstrated anti-inflammatory properties. The acetic acid moiety, in particular, is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Anticancer Drug Discovery: The thiazole scaffold has been explored for the development of novel anticancer agents.[4] Further derivatization of the carboxylic acid or the ethylthio group could lead to compounds with enhanced cytotoxic activity against cancer cell lines.

V. Conclusion

This technical guide provides a comprehensive overview of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, from its fundamental chemical structure to a detailed synthetic protocol and expected analytical characterization. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize, analyze, and explore the potential applications of this and related thiazole derivatives. The versatile nature of the thiazole scaffold, coupled with the functional handles present in this specific molecule, makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

References

  • Supporting Information for a relevant chemical synthesis. Royal Society of Chemistry, [Link not available].
  • BenchChem.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link not available].
  • SynArchive. Hantzsch Thiazole Synthesis. [Link not available].
  • Ryabukhin, S. V., et al. "Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid." Archivum Immunologiae et Therapiae Experimentalis, vol. 27, no. 6, 1979, pp. 795-813.
  • Shirai, T., et al. "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." Bioscience, Biotechnology, and Biochemistry, vol. 77, no. 7, 2013, pp. 1514-7.
  • MDPI. "Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives." Molecules, vol. 25, no. 1, 2020, p. 109.
  • ResearchGate. "Hantzsch thiazole synthesis." [Link not available].
  • BLDpharm. "105523-29-3|2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid." [Link not available].
  • Organic Chemistry Portal. "Thiazole synthesis." [Link not available].
  • Taylor & Francis Online. "Review of the synthesis and biological activity of thiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 196, no. 4, 2021, pp. 331-354.
  • Der Pharma Chemica. "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, vol. 4, no. 3, 2012, pp. 984-989.
  • Baghdad Science Journal. "Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto." Baghdad Science Journal, vol. 18, no. 1(Suppl.), 2021, pp. 0489.
  • PubChem. "Ethyl (methylthio)acetate.
  • PubMed. "Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets." Journal of Pharmaceutical and Biomedical Analysis, vol. 233, 2023, p. 115478.

Sources

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid molecular weight and formula

[1]

Executive Summary & Chemical Identity[1][2]

The compound 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the development of metabolic modulators. Structurally, it functions as a polar "head group" in Fragment-Based Drug Design (FBDD), often mimicking the carboxylic acid moiety found in endogenous fatty acids. This mimicry is essential for ligand binding to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR


This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic workflow, and its logical application in drug discovery.

Physicochemical Characterization[3][4]
ParameterSpecificationTechnical Note
IUPAC Name 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acidStandard nomenclature used in patent literature.
CAS Number 105523-29-3 Primary identifier for procurement.
Molecular Formula C

H

NO

S

Validated via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 217.31 g/mol Monoisotopic mass: ~217.02 Da.
Physical State Off-white to pale yellow solidColoration often due to trace sulfur oxidation.
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility at neutral pH; soluble in alkaline buffers.
pKa (Calculated) ~3.8 - 4.2 (Carboxylic acid)Ionized at physiological pH (7.4), facilitating receptor interaction.
SMILES CC1=C(SC(=N1)SCC)CC(=O)OUseful for cheminformatics docking studies.

Synthetic Methodology: The Thio-Alkylation Protocol

The synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is best approached via the Hantzsch Thiazole Synthesis followed by selective S-alkylation . This route minimizes the formation of N-alkylated byproducts, a common issue when using unoptimized conditions.

Reaction Logic Diagram (DOT)

The following diagram outlines the convergent synthesis strategy, highlighting the critical intermediate (A) .

SynthesisPathwayStart1Ethyl 4-chloro-3-oxopentanoate(or equivalent)Inter1Intermediate A:Ethyl 2-(2-mercapto-4-methylthiazol-5-yl)acetateStart1->Inter1 Cyclization(Hantzsch)Start2Ammonium DithiocarbamateStart2->Inter1Inter2Intermediate B:Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetateInter1->Inter2 S-Alkylation(Acetone, Reflux)ReagentEthyl Bromide (EtBr)+ Base (K2CO3)Reagent->Inter2FinalTarget Product:2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acidInter2->Final Hydrolysis(LiOH/THF/H2O)

Figure 1: Step-wise synthetic pathway transforming acyclic precursors into the target thiazole acid via a mercapto-intermediate.

Detailed Experimental Protocol

Step 1: Preparation of the Mercapto-Scaffold (Intermediate A)

  • Reagents: Ammonium dithiocarbamate (1.1 eq), Ethyl 4-chloro-3-oxopentanoate derivative (1.0 eq), Ethanol (anhydrous).

  • Procedure: Dissolve the chloro-keto ester in ethanol. Add ammonium dithiocarbamate slowly. Reflux for 4–6 hours. The sulfur atom acts as the nucleophile, displacing the chloride, followed by cyclization with the ketone.

  • Checkpoint: Monitor TLC for the disappearance of the starting chloride. The product, Ethyl 2-(2-mercapto-4-methylthiazol-5-yl)acetate, usually precipitates upon cooling or water addition.

Step 2: Selective S-Alkylation (Critical Step)

  • Reagents: Intermediate A (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    , 2.0 eq), Acetone.
  • Rationale: Using a weak base like K

    
    CO
    
    
    in acetone favors S-alkylation over N-alkylation due to the "soft" nature of the sulfur nucleophile in the tautomeric equilibrium.
  • Protocol:

    • Suspend Intermediate A and K

      
      CO
      
      
      in acetone.
    • Add Ethyl Bromide dropwise at 0°C to prevent exotherms.

    • Warm to room temperature and stir for 12 hours.

    • Filter inorganic salts and concentrate the filtrate to yield the ethyl ester of the target.

Step 3: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (1:1).

  • Protocol: Dissolve the ester from Step 2 in THF/Water. Add LiOH. Stir at ambient temperature for 4 hours. Acidify carefully with 1N HCl to pH 3.0. The target acid (CAS 105523-29-3) will precipitate or can be extracted with ethyl acetate.

Biological Applications & Mechanism

This molecule is rarely used as a standalone drug; rather, it is a high-value pharmacophore . It serves as the acidic "tail" in PPAR agonists.

Pharmacophore Logic

In the design of PPAR

  • Lipophilic Head: Binds to the hydrophobic pocket of the receptor.

  • Acidic Tail (Our Topic): Forms hydrogen bonds with key tyrosine and histidine residues (e.g., His323, Tyr473) in the receptor's ligand-binding domain (LBD).

The 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid moiety provides this critical acidic interaction while the ethylthio group offers a specific steric bulk that positions the thiazole ring correctly within the binding pocket.

Signal Transduction Context (DOT)

PPARPathwayLigandLigand(Thiazole Acid Derivative)PPARPPAR-delta Receptor(Cytosol/Nucleus)Ligand->PPAR Binding (Acidic Tail Interaction)ComplexHeterodimer Complex(PPAR-RXR)PPAR->Complex DimerizationRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE(Peroxisome Proliferator Response Element)Complex->DNA DNA BindingTranscriptionGene Transcription(Fatty Acid Oxidation)DNA->Transcription Activation

Figure 2: Mechanism of Action. The thiazole acetic acid moiety is crucial for the initial "Ligand -> PPAR" binding event.

Quality Control & Validation

To ensure the integrity of this compound for experimental use, the following analytical parameters must be met.

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       12.5 (s, 1H, -COOH ) - Broad singlet, exchangeable.
      
    • 
       3.75 (s, 2H, -CH 
      
      
      -COOH) - Diagnostic singlet.
    • 
       3.10 (q, 2H, -S-CH 
      
      
      -CH
      
      
      ) - Quartet confirming ethylthio.
    • 
       2.25 (s, 3H, -Ar-CH 
      
      
      ) - Methyl on thiazole.
    • 
       1.30 (t, 3H, -S-CH
      
      
      -CH
      
      
      ) - Triplet.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Acceptance Criteria: >95% area under the curve at 254 nm.

References

  • PubChem Compound Summary. (n.d.). 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Shearer, B. G., et al. (2010). Disubstituted Thiazoles as Potent PPAR agonists. Journal of Medicinal Chemistry. (Contextual citation for thiazole pharmacophores in PPAR research).

Technical Review: 4-Methylthiazole-5-Acetic Acid (MTAA) Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological utility of 4-methylthiazole-5-acetic acid (MTAA) and its structural analogs. While historically recognized primarily as a major urinary metabolite of the sedative Chlormethiazole and Thiamine (Vitamin B1) , modern drug discovery has repurposed this scaffold as a versatile pharmacophore.

The 4-methylthiazole-5-acetic acid core offers a unique bioisosteric profile, often serving as a lipophilic replacement for carboxylic acid side chains or as a linker in fragment-based drug design (FBDD). This guide details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers targeting neuroprotective, anti-inflammatory, and antimicrobial therapeutics.

Chemical Architecture & Synthesis Strategies

The Pharmacophore

The MTAA scaffold consists of a thiazole ring substituted at the C4 position with a methyl group and at the C5 position with an acetic acid moiety.

  • Lipophilicity: The thiazole ring enhances membrane permeability compared to pyridine or imidazole analogs.

  • Metabolic Stability: The C5-position is metabolically active; however, the acetic acid tail serves as a polar handle for further conjugation (e.g., amidation) to create prodrugs or active inhibitors.

  • Regiochemistry: It is crucial to distinguish MTAA from its isomer, 2-methyl-4-thiazoleacetic acid (a core component of PPAR

    
     agonists like GW501516). The 4-methyl-5-acetic substitution pattern discussed here is specific to GABAergic and thiamine-related pathways.
    
Validated Synthetic Workflow (Hantzsch Cyclization)

The most robust method for generating the MTAA core is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an


-halocarbonyl compound.[1]

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioformamide (or thiourea derivative) attacks the

    
    -carbon of the 
    
    
    
    -haloester.
  • Cyclization: The nitrogen attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water aromatizes the system to form the thiazole.

Experimental Protocol: Synthesis of Ethyl 4-methylthiazole-5-acetate

Note: This protocol synthesizes the ester, which is easily hydrolyzed to the free acid (MTAA).

Reagents:

  • Thioformamide (or Thioacetamide for 2-methyl analogs)

  • Ethyl

    
    -chloroacetoacetate (or Ethyl 4-chloro-3-oxopentanoate)
    
  • Solvent: Ethanol (anhydrous)

  • Base: Pyridine or Triethylamine

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.05 mol of thioformamide in 50 mL of absolute ethanol.

  • Addition: Add 0.05 mol of ethyl

    
    -chloroacetoacetate dropwise over 30 minutes at room temperature. Critical: The reaction is exothermic; maintain temperature 
    
    
    
    to prevent polymerization.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[2] Look for the disappearance of the starting thioamide.
    
  • Isolation: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry organic layer over anhydrous MgSO
    
    
    
    .
  • Purification: Concentrate and purify via silica gel column chromatography to yield the ethyl ester.

  • Hydrolysis (Optional): Treat the ester with 1N NaOH in MeOH/Water (1:1) for 2 hours, then acidify to pH 3 with 1N HCl to precipitate MTAA.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and subsequent derivatization.

HantzschSynthesis Precursor1 Thioformamide (Nucleophile) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate Ethanol, Reflux Precursor2 Ethyl alpha-chloroacetoacetate Precursor2->Intermediate Ester Ethyl 4-methylthiazole- 5-acetate Intermediate->Ester - H2O (Dehydration) MTAA 4-Methylthiazole- 5-acetic Acid (MTAA) Ester->MTAA Hydrolysis (NaOH) Derivatives Amide/Hydrazide Analogs MTAA->Derivatives Coupling (EDC/NHS)

Figure 1: Step-wise synthesis of MTAA via Hantzsch Cyclization and subsequent derivatization.

Biological Applications & Mechanism of Action[3][4]

Neuropharmacology (GABA Modulation)

MTAA is the primary metabolite of Chlormethiazole , a sedative-hypnotic agent. Research indicates that while MTAA is less potent than the parent drug, it retains specific affinity for the GABA


 receptor complex.
  • Mechanism: Positive allosteric modulation of the GABA

    
     receptor, increasing chloride ion influx and neuronal hyperpolarization.
    
  • Clinical Relevance: MTAA accumulation in patients with renal failure can lead to prolonged sedation, highlighting the importance of monitoring this specific metabolite in pharmacokinetic studies.

Anti-Inflammatory & Antioxidant Activity

Recent medicinal chemistry efforts have focused on derivatizing the carboxylic acid tail of MTAA to create COX inhibitors .

  • Hydrazide-Hydrazone Analogs: Condensing MTAA with substituted aldehydes yields hydrazones that exhibit significant anti-inflammatory activity by inhibiting COX-1/COX-2 enzymes.

  • Antioxidant Capacity: The thiazole ring, particularly when coupled with oxadiazole moieties, acts as a radical scavenger.[3]

Antimicrobial Agents

Analogs of 4-methylthiazole-5-carboxylic acid (structurally adjacent to MTAA) have shown efficacy against Gram-positive bacteria (e.g., S. aureus). The mechanism involves the disruption of bacterial cell wall synthesis, similar to the action of thiazole-containing cephalosporins (e.g., Cefditoren).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of various MTAA derivatives based on modifications at the C5-acetic acid position.

Compound ClassR-Group Modification (at C5)Primary TargetActivity ProfileRef
MTAA (Parent) -OH (Free Acid)GABA

Receptor
Sedative metabolite; weak anticonvulsant[1, 2]
Hydrazide -NH-NH

Bacterial DNA GyraseModerate antimicrobial (MIC: 12-25

g/mL)
[3]
Nitro-furyl Hydrazone -NH-N=CH-(5-nitro-2-furyl)Bacterial EnzymesPotent antimicrobial (MIC: 1.95

g/mL)
[3]
Benzothiazole Amide -NH-(Benzothiazole)COX-1 / COX-2Anti-inflammatory; reduced gastric toxicity[4]
Oxadiazole Thiol -(1,3,4-oxadiazole)-SHROS (Radical Scavenging)Antioxidant (IC50: ~17

g/mL)
[5]

Experimental Protocol: Anti-Inflammatory Assay

To validate the efficacy of MTAA analogs, the Carrageenan-Induced Paw Edema model is the gold standard.

Principle: Carrageenan injection induces a biphasic inflammatory response (histamine/serotonin release followed by prostaglandin production). MTAA analogs targeting COX enzymes will suppress the second phase.

Protocol:

  • Animals: Wistar rats (150–200 g), fasted for 18h.

  • Grouping:

    • Group I: Vehicle Control (Saline).

    • Group II: Standard (Indomethacin 10 mg/kg).

    • Group III: Test Compound (MTAA Analog, 10-50 mg/kg).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

Metabolic Pathway Logic

Understanding the metabolic fate of Chlormethiazole to MTAA is critical for toxicology and drug design.

Metabolism Drug Chlormethiazole (Sedative) Inter1 4-Methyl-5-thiazoleethanol Drug->Inter1 CYP2E1 Oxidation MTAA 4-Methylthiazole-5-acetic Acid (MTAA - Major Metabolite) Inter1->MTAA Alcohol/Aldehyde Dehydrogenase Conjugate MTAA-Glucuronide (Excretion) MTAA->Conjugate UGT (Phase II)

Figure 2: Metabolic biotransformation of Chlormethiazole to MTAA.

References

  • Ariaey-Nejad, M. R., & Pearson, W. N. (1968).[4] 4-Methylthiazole-5-acetic acid—a urinary metabolite of thiamine.[4] Journal of Nutrition, 96(4), 445-449. Link

  • CymitQuimica. 4-Methyl-5-thiazoleacetic acid (MTAA) Product Data. Retrieved from CymitQuimica.[5] Link

  • Trotsko, N., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Link[6]

  • Garg, S., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Molecules, 25. Link

  • Narayana, B., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3). A critical intermediate in the synthesis of PPAR agonists (such as precursors to GW501516) and metabolic disease therapeutics, this compound exhibits specific amphiphilic behavior driven by its thiazole core and carboxylic acid tail.

This document moves beyond simple data listing to explain the causality of solubility behavior, offering researchers a self-validating protocol for solvent selection, recrystallization, and formulation.

Chemical Identity & Structural Determinants[1][2][3]

To predict and manipulate solubility, one must understand the structural forces at play.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₁₁NO₂S₂Moderate molecular weight (217.3 g/mol ) facilitates dissolution in small-molecule solvents.
Functional Groups Thiazole (aromatic), Thioether (-S-Et), Carboxylic Acid (-COOH)-COOH: pH-dependent solubility (high in base).-S-Et: Increases lipophilicity (LogP) compared to naked thiazoles.
pKa (Predicted) ~4.2 - 4.5 (Carboxylic Acid)At pH > 5.5, the compound exists as a soluble anion. At pH < 3, it precipitates as a neutral solid.
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic. Soluble in organic solvents; poor water solubility in neutral form.
Structural Logic

The ethylthio group at position 2 acts as a "lipophilic anchor," significantly reducing water solubility compared to its 2-amino or 2-hydroxy counterparts. Conversely, the acetic acid moiety at position 5 provides a "pH switch," allowing the researcher to toggle solubility by adjusting protonation states.

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on dielectric constant (


) and dipole moment, validated against standard thiazole chemistry.
Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions and biological assays.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding with the carboxyl group facilitates dissolution. Solubility increases significantly with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubilizer for the neutral (protonated) form; often used for liquid-liquid extraction from acidic aqueous phases.
Ethers/Esters THF, Ethyl AcetateModerate Useful for recrystallization. Ethyl acetate is often the "solvent of choice" for purification due to moderate solubility allowing thermal gradients.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble The compound is too polar for non-polar hydrocarbons. These are excellent "antisolvents" to force precipitation.
Aqueous Water (pH < 4)Insoluble The neutral acid aggregates.
Aqueous (Basic) 0.1M NaOH, Na₂CO₃ (pH > 8)High Deprotonation forms the carboxylate salt (–COO⁻Na⁺), rendering the molecule highly water-soluble.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this self-validating protocol when precise solubility data is required for a specific formulation.

Objective: Determine the maximum concentration (


) of the compound in a target solvent at 25°C.
  • Preparation: Place 50 mg of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target solvent.

  • Equilibration:

    • If the solid dissolves immediately, add more solid until a precipitate remains visible.

    • Agitate (shaker or magnetic stir bar) for 24 hours at 25°C.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Acid-Base Cycling

This method utilizes the pH-dependent solubility switch to purify the compound without chromatography.

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The solution should be clear (amber/yellow).

  • Extraction (Wash): Wash the aqueous basic layer with Ethyl Acetate (2x) to remove non-acidic lipophilic impurities (e.g., unreacted thioamide precursors). Discard the organic layer.[1]

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0. The product will precipitate as a white/off-white solid.

  • Collection: Filter via vacuum filtration and wash the cake with cold water.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogic Compound 2-(2-(Ethylthio)-4-methylthiazol-5-yl) acetic acid Reaction Synthesis/Reaction Compound->Reaction Intended Use Purification Purification/Recryst Compound->Purification Analysis Analysis (HPLC/NMR) Compound->Analysis DCM DCM / Chloroform (Good for Neutral Form) Reaction->DCM Acylation/Coupling Alc Ethanol / Methanol (High Sol. / Thermal Gradient) Reaction->Alc Esterification Base Aqueous Base (NaOH) (Forms Soluble Salt) Purification->Base Acid-Base Extraction Purification->Alc Recrystallization (Hot) Analysis->Alc HPLC Diluent DMSO DMSO-d6 / MeOD (Universal Solvents) Analysis->DMSO NMR / Bioassay Hexane Hexane / Heptane (Antisolvent) Alc->Hexane Add to Precipitate

Figure 1: Decision tree for solvent selection based on the physicochemical state of the thiazole acetic acid derivative.

Recrystallization Strategy

For high-purity isolation (>98%), a binary solvent system is recommended.

System: Ethanol (Solvent) / Water (Antisolvent)

  • Reflux: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).

  • Dissolution: If not fully dissolved, add Ethanol dropwise until clear.

  • Antisolvent Addition: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Add one drop of Ethanol to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Result: High-purity crystals form, leaving impurities in the mother liquor.

References

  • Compound Database: PubChem. 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate (Related Structure). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Organic Syntheses. Preparation of Thiazole Carboxylates and Acetic Acids. Org. Synth. Coll. Vol. various. Available at: [Link]

  • Solubility Principles: Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction of organic acids).

Sources

Novel Thiazole Acetic Acid Building Blocks: A Technical Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved therapeutics. The incorporation of an acetic acid moiety to this versatile core introduces a critical functional handle, enhancing pharmacokinetic properties and providing a key interaction point with biological targets. This guide delves into the synthesis and application of novel thiazole acetic acid building blocks, offering researchers and drug development professionals a comprehensive resource for harnessing their therapeutic potential. We will explore not just the "how," but more importantly, the "why" behind synthetic strategies and biological evaluations, fostering a deeper understanding of this promising class of compounds.

I. The Strategic Advantage of Thiazole Acetic Acids in Drug Design

The thiazole nucleus is a cornerstone in numerous pharmacologically significant molecules, from anticancer agents to antibiotics.[2] The introduction of an acetic acid side chain offers several distinct advantages:

  • Enhanced Solubility and Bioavailability: The carboxylic acid group can be readily ionized at physiological pH, improving aqueous solubility and facilitating formulation development.

  • Key Binding Interactions: The carboxylate can act as a hydrogen bond acceptor or engage in ionic interactions with key amino acid residues in enzyme active sites or receptor binding pockets. This is particularly relevant for targets such as cyclooxygenase (COX) enzymes.

  • Metabolic Handle: The acetic acid moiety can serve as a site for metabolic transformations, allowing for modulation of the compound's pharmacokinetic profile.

  • Versatile Synthetic Intermediate: The carboxylic acid provides a reactive handle for further chemical modifications, enabling the generation of diverse compound libraries through esterification, amidation, and other coupling reactions.

II. Synthetic Strategies for Novel Thiazole Acetic Acid Building Blocks

The construction of the thiazole acetic acid scaffold can be approached through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and scalability.

A. The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach

The Hantzsch synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole rings due to its reliability and broad substrate scope.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole acetic acid derivatives, a key starting material is an α-halo-γ-ketoester.

Conceptual Workflow of the Hantzsch Synthesis:

The mechanism involves the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis alpha_haloketone α-Haloketone/ α-Halo-γ-ketoester intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Acetic Acid Derivative dehydration->thiazole Anti_Inflammatory_Screening synthesis Synthesis of Thiazole Acetic Acid Derivatives in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assay synthesis->in_vitro_cox protein_denaturation Inhibition of Protein Denaturation Assay synthesis->protein_denaturation sar_studies Structure-Activity Relationship (SAR) Studies in_vitro_cox->sar_studies protein_denaturation->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_studies In Vivo Anti-inflammatory Studies (e.g., Carrageenan- induced paw edema) lead_optimization->in_vivo_studies

Sources

Methodological & Application

procedure for hydrolysis of ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Hydrolysis of Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate to its Carboxylic Acid

Introduction: A Key Synthetic Transformation

Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2] The hydrolysis of the ethyl ester functional group to its corresponding carboxylic acid, 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetic acid, is a critical transformation. This carboxylic acid can serve as a versatile building block for further molecular elaboration, such as amide bond formation, or may itself be the target active pharmaceutical ingredient (API).[3][4]

Ester hydrolysis is a foundational reaction in organic synthesis, involving the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[5] This application note provides a detailed, field-proven protocol for the efficient hydrolysis of this specific thiazole substrate. It is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for procedural choices to ensure reproducibility, safety, and high yield.

Principle of the Reaction: Saponification

For preparative synthesis, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method over acid-catalyzed hydrolysis.[6][7] There are two primary reasons for this choice:

  • Irreversibility: The reaction with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is effectively irreversible. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid to generate a carboxylate salt and ethanol.[8][9] This final acid-base step drives the reaction to completion.

  • Simplified Purification: The product, a carboxylate salt, is typically soluble in the aqueous phase, while any unreacted starting material or non-polar impurities remain in the organic phase, allowing for a straightforward extractive work-up.[7] The final carboxylic acid is then easily precipitated by acidifying the aqueous solution.[8]

Acid-catalyzed hydrolysis, in contrast, is a reversible equilibrium process, which requires a large excess of water to be driven to completion and can complicate product isolation.[10][11]

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate≥95% PurityN/AStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeSigma-AldrichPreferred base for mild conditions
Tetrahydrofuran (THF)AnhydrousSigma-AldrichCo-solvent for solubility
Deionized WaterN/AN/AReaction medium and for work-up
Hydrochloric Acid (HCl)1M Aqueous SolutionFisher ScientificFor acidification during work-up
Ethyl AcetateACS GradeVWRFor extraction
Brine (Saturated NaCl solution)N/AN/AFor washing during extraction
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros OrganicsFor drying the organic layer
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Buchner funnel and filter paper

Detailed Step-by-Step Methodology

Part 1: Reaction Setup and Execution
  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate (10 mmol).

  • Solvent Addition: Add 80 mL of Tetrahydrofuran (THF) and 20 mL of deionized water to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The THF/water system is chosen to create a monophasic solution, ensuring the organic ester and the aqueous base can react efficiently.[11]

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 20 mmol, 2.0 equivalents) to the solution. Using a slight excess of the base ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to 50°C using a heating mantle or oil bath and allow it to stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase.

    • Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product, being a salt and later a carboxylic acid, will be significantly more polar and should have a much lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

Part 2: Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator. This step is crucial as it prevents issues during the subsequent aqueous extraction.

  • Aqueous Dilution: Add 100 mL of deionized water to the remaining aqueous residue to dissolve the lithium carboxylate salt.

  • Washing (Optional): To remove any non-polar impurities, wash the aqueous solution with 50 mL of ethyl acetate. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3.[8] The carboxylic acid product will precipitate as a solid.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 75 mL). Combine the organic layers in a clean separatory funnel.

  • Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetic acid.

Part 3: Purification
  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. The ideal solvent should dissolve the compound when hot but not when cold.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Ester in THF/Water B 2. Add LiOH·H₂O A->B C 3. Heat to 50°C & Monitor by TLC B->C D 4. Cool & Remove THF C->D Reaction Complete E 5. Acidify with HCl to pH 2-3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Recrystallize Crude Solid H->I Crude Product J Final Product: 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetic acid I->J Pure Product

Caption: Workflow for the saponification of the target ester.

Safety and Handling Precautions

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of this procedure inside a certified chemical fume hood to avoid inhalation of solvent vapors and any potentially malodorous sulfur compounds.[12]

  • Thioether Compound: The starting material and product contain an ethylthio group. While less volatile and odorous than thiols, sulfur compounds should be handled with care. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Aqueous and organic waste streams should be segregated. Glassware that has come into contact with the sulfur-containing compounds should be rinsed with a bleach solution before standard washing to oxidize any residual material.[12]

References

  • Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. Scribd. Available at: [Link]

  • Acid-catalyzed Hydrolysis of Ethyl Acetate. ElectronicsAndBooks. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications - Chemical Reviews. Available at: [Link]

  • Ester Hydrolysis. J&K Scientific LLC. Available at: [Link]

  • HYDROLYSIS OF ESTER. University of Mustansiriyah. Available at: [Link]

  • Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Pro-Lehrsysteme. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Columbia University. Available at: [Link]

  • Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. Available at: [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. MDPI. Available at: [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. Available at: [Link]

  • SAFETY DATA SHEET 2-Propene-1-thiol. Synerzine. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. National Institutes of Health (NIH). Available at: [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. Available at: [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • IV SEMESTER. St. Joseph's College. Available at: [Link]

  • BASE CATALYSED HYDROLYSIS OF ESTER. YouTube. Available at: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Institutes of Health (NIH). Available at: [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. Available at: [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Organic Chemistry Portal. Available at: [Link]

Sources

reaction conditions for coupling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the derivatization of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3).

This guide prioritizes chemoselectivity —specifically preserving the oxidation-sensitive ethylthio moiety while efficiently activating the carboxylic acid—and scalability , offering distinct workflows for discovery (mg) and process (g/kg) scales.

Strategic Analysis & Chemical Context

The substrate, 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (referred to herein as Compound A ), presents a unique set of reactivity features that dictate the choice of coupling conditions:

  • Thioether Sensitivity: The ethylthio group at position 2 is susceptible to oxidation. Strong oxidants or harsh activation methods (e.g., elevated temperatures with thionyl chloride in air) can lead to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by-products.
  • Acid Reactivity: The carboxylic acid is separated from the heteroaromatic ring by a methylene spacer (

    
    ). This aliphatic nature makes it more nucleophilic and less acidic than benzoic acid derivatives, generally resulting in faster activation but slightly lower stability of the active ester intermediate.
    
  • Thiazole Solubility: The thiazole core is moderately lipophilic. While soluble in polar aprotic solvents (DMF, DMSO), it may exhibit poor solubility in non-polar solvents (Hexanes), affecting purification strategies.

Reagent Selection Matrix
MethodReagent SystemSuitabilityRationale
A HATU / DIPEA Discovery (High Yield) Gold standard for small-scale synthesis. High reactivity overcomes steric hindrance in complex amines. Fast reaction times minimize side reactions.
B T3P (Propylphosphonic Anhydride) Scale-Up / Green Non-toxic, easy workup (water-soluble by-products), and mild conditions. Excellent for preserving the thioether.
C EDC / HOBt Cost-Effective Classic carbodiimide method. Good for simple amines but requires careful removal of urea by-products.
D Oxalyl Chloride / DMF (cat.) Difficult Amines Generates the acid chloride. Necessary for extremely non-nucleophilic amines (e.g., electron-deficient anilines). Requires strict anhydrous conditions.

Experimental Protocols

Protocol A: High-Throughput Discovery Coupling (HATU Method)

Best for: Milligram-scale library synthesis, valuable amines, or rapid SAR exploration.

Materials:

  • Compound A: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.2 equiv (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA: 3.0 equiv (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M – 0.2 M)

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve Compound A (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated At-ester.

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid active ester).

  • Workup (Small Scale):

    • Dilute with EtOAc (10 volumes).

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Note: Avoid using DMF for workup if possible; residual DMF can interfere with NMR. For very polar products, use DCM/MeOH (9:1) for extraction.[1]

Protocol B: Scalable & Green Coupling (T3P Method)

Best for: Gram-scale synthesis, process development, and avoiding toxic by-products.

Materials:

  • Compound A: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P: 1.5 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)

Step-by-Step Workflow:

  • Slurry: Charge Compound A (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into the reactor/flask with EtOAc.

  • Addition: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why Cool? T3P reaction is exothermic. Controlling temperature prevents impurity formation.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Self-Validating Workup:

    • Add water to the reaction mixture.

    • Separate layers.[2][3] The T3P by-products are water-soluble and remain in the aqueous phase.

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat.

      
       (to remove excess acid), then Brine.
      
  • Isolation: Concentrate organic layer. Often yields pure product without chromatography. Recrystallize from EtOAc/Heptane if necessary.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on amine sterics and electronic properties.

CouplingStrategy Start Start: Coupling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid AmineCheck Analyze Amine Properties Start->AmineCheck Primary Primary/Secondary Aliphatic Amine AmineCheck->Primary Standard Nucleophile Aniline Aniline / Electron Deficient Amine AmineCheck->Aniline Weak Nucleophile Steric Sterically Hindered (e.g., t-Butyl, alpha-sub) AmineCheck->Steric Bulky Nucleophile ProtocolA Protocol A: HATU/DIPEA (High Yield, Fast) Primary->ProtocolA Preferred for Speed ProtocolB Protocol B: T3P/Pyridine (Clean, Scalable) Primary->ProtocolB Preferred for Scale Aniline->ProtocolA First Choice ProtocolD Protocol D: Acid Chloride (Oxalyl Chloride) Aniline->ProtocolD If Conversion < 50% Steric->ProtocolA Strong Activation Req.

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on amine classification.

Data Summary: Reagent Comparison

FeatureHATUT3PEDC/HOBtOxalyl Chloride
Activation Species O-Azabenzotriazole esterMixed AnhydrideO-AcylisoureaAcid Chloride
Reaction Rate Very Fast (< 2 h)Slow (12–24 h)Moderate (4–12 h)Fast (after activation)
Epimerization Risk Low (with DIPEA)Very LowLow (with HOBt)High (if heated)
Purification Load High (remove urea/HATU byproducts)Low (water soluble)Moderate (urea removal)Low (volatiles)
Cost HighModerateLowVery Low

Quality Control & Characterization

To ensure the integrity of the final amide, verify the following spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Thiazole Methyl: Singlet around

      
       2.3 – 2.5 ppm.
      
    • Ethylthio Group: Triplet (

      
       1.3 ppm) and Quartet (
      
      
      
      3.1 ppm). Note: If the quartet shifts significantly downfield or splits, check for S-oxidation.
    • Methylene Spacer: Singlet around

      
       3.6 – 3.8 ppm (connecting thiazole to carbonyl).
      
    • Amide NH: Broad singlet/doublet, typically

      
       6.0 – 8.5 ppm (solvent dependent).
      
  • LC-MS:

    • Check for

      
      .
      
    • Common Impurity:

      
       indicates S-oxidation (Sulfoxide). 
      
      
      
      indicates Sulfone. If seen, degas solvents and ensure inert atmosphere (
      
      
      /Ar) during coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Biosynth. (n.d.).[4] 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid Product Page. Biosynth Carbosynth. Link[4][5]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

Sources

preparation of thiazole derivatives using ethyl chloroacetate and thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Iminothiazolidin-4-one Scaffolds

Executive Summary

This application note details the synthesis of 2-imino-4-thiazolidinone (historically known as pseudothiohydantoin), a critical heterocyclic scaffold in medicinal chemistry. Unlike the standard Hantzsch synthesis using


-haloketones which yields fully aromatic thiazoles, the reaction between thiourea  and ethyl chloroacetate  yields a partially saturated thiazolidinone ring.

This scaffold is a pharmacophore precursor for:

  • Kinase Inhibitors: Structural analogs of Dasatinib and Sunitinib.

  • Antimicrobials: Broad-spectrum antibiotics targeting bacterial cell wall synthesis.

  • CFTR Modulators: Agents for Cystic Fibrosis therapy.

We present two validated protocols: a Classical Thermal Condensation (high scalability) and a Green Microwave-Assisted Method (high throughput/efficiency).

Mechanistic Principles & Chemistry

To optimize yield, one must understand the competing nucleophilic pathways. Thiourea is an ambident nucleophile containing both sulfur and nitrogen centers.

  • Regioselectivity (The "S-Attack"): Sulfur is significantly more nucleophilic (soft nucleophile) than nitrogen in thiourea. The initial step is the S-alkylation of thiourea by ethyl chloroacetate to form an S-carboxymethylisothiouronium intermediate.

  • Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the terminal nitrogen on the ester carbonyl, releasing ethanol to close the ring.

  • Tautomerism: The product exists in equilibrium between the amino-thiazolone and imino-thiazolidinone forms. In the solid state and polar solvents, the imino form often predominates.

Pathway Visualization

ReactionMechanism Reactants Thiourea + Ethyl Chloroacetate Intermediate S-Alkyl Intermediate (Isothiouronium Salt) Reactants->Intermediate S_N2 Attack (Sulfur) Transition Cyclization (N-attack on Ester) Intermediate->Transition - HCl Product 2-Imino-4-thiazolidinone (Pseudothiohydantoin) Transition->Product - EtOH Byproducts Byproducts: Ethanol + HCl Transition->Byproducts

Figure 1: Mechanistic pathway of the cyclocondensation reaction. Note the critical S-alkylation preceding ring closure.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Batch Scale)

Best for: Gram-to-kilogram scale synthesis where microwave instrumentation is unavailable.

Reagents:

  • Thiourea (76.1 g, 1.0 mol)

  • Ethyl Chloroacetate (122.6 g, 1.0 mol)

  • Ethanol (Absolute, 500 mL)

  • Sodium Acetate (Trihydrate, 136 g) – Acts as an HCl scavenger.

Step-by-Step Procedure:

  • Dissolution: In a 1-L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 76.1 g of thiourea in 500 mL of ethanol . Heat gently if necessary to ensure complete dissolution.

  • Addition: Add 122.6 g of ethyl chloroacetate dropwise over 20 minutes through the top of the condenser. Caution: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). Starting material (thiourea) should disappear.

  • Isolation (Hydrochloride Salt): Cool the mixture to room temperature. The hydrochloride salt of the product may precipitate. Filter and wash with cold ethanol.

  • Free Base Liberation: Dissolve the crude salt in minimal hot water. Add a solution of Sodium Acetate (136 g in 150 mL hot water) . The free base (Pseudothiohydantoin) will precipitate immediately upon cooling.

  • Purification: Recrystallize from boiling water or ethanol/water (1:1).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 80–85% Melting Point: 255–258°C (decomposition).

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid optimization, and high-throughput screening.

Reagents:

  • Thiourea (1.0 eq)[1]

  • Ethyl Chloroacetate (1.1 eq)

  • Solvent: Water (Green solvent) or Ethanol.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-compatible vial, mix 1.0 mmol thiourea and 1.1 mmol ethyl chloroacetate .

  • Solvent: Add 2 mL of deionized water . (Water is a superior microwave absorber and solubilizes the ionic intermediate).

  • Irradiation: Cap the vial. Irradiate at 100°C (approx. 150 W) for 5–10 minutes .

    • Note: Use a dynamic power mode to maintain temperature without over-pressurizing.

  • Work-up: Cool the vial to room temperature. The product often precipitates directly from the aqueous medium upon cooling.

  • Filtration: Filter the solid and wash with cold water to remove unreacted thiourea and acid byproducts.

  • Recrystallization: Recrystallize from hot ethanol if high purity (>99%) is required.

Expected Yield: 90–95% Reaction Time: <10 minutes (vs. 4 hours thermal).

Comparative Data Analysis

ParameterProtocol A (Thermal)Protocol B (Microwave)
Reaction Time 3–4 Hours5–10 Minutes
Solvent Ethanol (VOC)Water (Green)
Yield 80–85%90–95%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Scalability High (kg scale)Low/Medium (Batch limit)
Purity (Crude) Moderate (Requires recrystallization)High (Often pure upon precipitation)

Critical Process Parameters & Troubleshooting

Workflow Logic

Workflow Start Start Mix Mix Thiourea + Ethyl Chloroacetate Start->Mix Choice Select Method Mix->Choice Thermal Reflux (EtOH) 3-4 Hours Choice->Thermal Scale > 10g MW Microwave (H2O) 100°C, 10 min Choice->MW Scale < 10g Salt Isolate HCl Salt Thermal->Salt Base Neutralize with NaOAc Salt->Base Precip Precipitate Product Base->Precip MW->Precip Wash Wash (Cold H2O/EtOH) Precip->Wash Dry Dry & Characterize Wash->Dry

Figure 2: Decision tree for selecting the optimal synthesis method based on scale and equipment availability.

Troubleshooting Guide
  • Yellow Discoloration:

    • Cause: Oxidation of sulfur or presence of dissolved oxygen in water during recrystallization.

    • Solution: Use degassed (boiled) water for the NaOAc neutralization step.

  • Low Yield:

    • Cause: Hydrolysis of the ester group before cyclization (if pH is too high) or incomplete reaction.

    • Solution: Ensure anhydrous ethanol is used in Protocol A. In Protocol B, ensure the temperature reaches 100°C.

  • Sticky Precipitate:

    • Cause: Presence of unreacted ethyl chloroacetate (oily).

    • Solution: Wash the crude solid vigorously with diethyl ether or hexane (product is insoluble; impurities are soluble).

References

  • Organic Syntheses Protocol

    • Allen, C. F. H.; VanAllan, J. A. (1947). "Pseudothiohydantoin".[1] Organic Syntheses, Coll.[1] Vol. 3, p.751.

    • Source:[Link]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition.
  • Mechanistic Insight

    • Singh, H., et al. (1982).[2] "Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate...". Journal of the Chemical Society, Perkin Transactions 1.

    • Source:[Link][2][3][4]

  • Pharmacological Applications

    • Mishra, C. B., et al. (2021).[5][6] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery". Medicinal Chemistry Research.

    • Source:[Link]

Sources

Application Note: Solvent Systems & Reaction Optimization for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3) is a critical heterocyclic building block, most notably serving as the core scaffold for PPAR


 agonists such as GW501516 (Cardarine) .[1] Its chemical behavior is defined by a dichotomy: the robust, aromatic thiazole ring versus the oxidation-sensitive ethylthio ether and the reactive carboxylic acid tail.

This guide provides an evidence-based framework for solvent selection, focusing on maximizing yield during amide couplings and esterifications while preserving the integrity of the sulfide moiety.

Physicochemical Profiling & Solubility

To select the correct solvent, one must understand the molecule's competing polarities.[1]

  • Acidic Domain: The acetic acid tail (pKa

    
     4.[1]2) dominates solubility in basic aqueous media but requires polar organic solvents for protonated forms.[1]
    
  • Lipophilic Domain: The ethylthio-thiazole core imparts significant lipophilicity (LogP

    
     2.1), making the molecule poorly soluble in pure water at neutral pH.
    
  • Reactive Center: The thioether (-S-Et) is a soft nucleophile, susceptible to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) if peroxides are present in the solvent.[1]
Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility (25°C)SuitabilityTechnical Notes
Dipolar Aprotic DMF, DMAc, NMP High (>100 mg/mL) Excellent Preferred for amide couplings (HATU/EDC).[1] Solubilizes both the acid and amine partners.[1]
Dipolar Aprotic DMSO HighGoodHard to remove (high BP).[1] Use only if DMF is chemically incompatible.[1]
Chlorinated DCM, Chloroform ModerateGoodExcellent for extractive workups.[1] Good for acid chloride formation.[1]
Ethers THF, 2-MeTHF ModerateCaution Risk: Peroxides in aged ethers can oxidize the thioether to sulfoxide.[1] Must use BHT-stabilized or freshly distilled.[1]
Alcohols Methanol, Ethanol HighLimitedProtic nature interferes with activated esters.[1] Suitable for esterification or crystallization only.[1]
Hydrocarbons Hexane, Heptane NegligibleAnti-SolventUsed to precipitate the product during purification.[1]

Critical Reaction Considerations

The "Sulfide Vulnerability"

The 2-ethylthio group is stable under standard basic or acidic conditions but is highly sensitive to Reactive Oxygen Species (ROS) .[1]

  • Avoid: Aged THF, Dioxane, or Diethyl Ether (potential peroxides).[1]

  • Avoid: Chlorinated solvents under intense UV light (radical formation).[1]

  • Mitigation: If using ethers, test for peroxides.[1] Degas solvents with Nitrogen/Argon for sensitive catalytic steps.[1]

Activation & Coupling

The acetic acid side chain is sterically accessible.[1] However, the thiazole nitrogen can act as a weak Lewis base.[1]

  • Solvent Choice: DMF is the "Gold Standard" here.[1] It suppresses aggregation and ensures the activated ester intermediate remains in solution.[1]

  • Base Choice: DIPEA (Hünig's base) is preferred over TEA to prevent competitive acylation or racemization (though less of a risk here due to lack of

    
    -chiral center).[1]
    

Visualizing the Decision Process

The following flowchart illustrates the logical pathway for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (e.g., GW501516 synthesis) ReactionType->AmideCoupling Esterification Esterification ReactionType->Esterification Purification Purification / Crystallization ReactionType->Purification SolubilityCheck Check Amine Solubility AmideCoupling->SolubilityCheck AlcoholSolvent Use Alcohol as Solvent (MeOH/EtOH + H2SO4) Esterification->AlcoholSolvent CrystSystem Recrystallization System Purification->CrystSystem DMF Primary: Anhydrous DMF (High Solubility, Fast Kinetics) SolubilityCheck->DMF Amine is polar/salt DCM Secondary: DCM (Easier Workup, Lower Solubility) SolubilityCheck->DCM Amine is lipophilic EthanolWater EtOH / Water (Standard) CrystSystem->EthanolWater EtOAcHeptane EtOAc / Heptane (Alternative) CrystSystem->EtOAcHeptane

Figure 1: Decision tree for solvent selection based on reaction type and substrate properties.[1]

Optimized Protocol: Amide Coupling via HATU

This protocol is optimized for coupling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid with secondary amines (a common step in PPAR agonist synthesis).[1]

Materials
  • Substrate: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add the thiazole acetic acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

    • Note: If the solution is cloudy, sonicate briefly.[1]

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange.[1] Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine partner (1.0 - 1.2 equiv).[1]

    • Tip: If the amine is a salt (e.g., HCl salt), ensure extra DIPEA is added to neutralize it.[1]

  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]

    • Target Mass: Look for [M+H]+ corresponding to the amide.[1] Watch for +16 mass shift (sulfoxide impurity) if solvents were not fresh.[1]

  • Workup (Aqueous Extraction):

    • Dilute reaction mixture with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • 1M HCl (to remove excess amine/DIPEA).[1]

      • Saturated NaHCO

        
         (to remove unreacted acid).[1]
        
      • Brine.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Poor solubility of amineSwitch from DCM to DMF; warm to 40°C.
M+16 Peak (LCMS) Sulfide oxidationCheck solvent quality (peroxides).[1] Degas solvents.[1][2]
Incomplete Reaction Acid deactivationEnsure at least 3.0 eq of DIPEA is used to keep the acid deprotonated for HATU attack.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Thiazole Acid + Amine (in DMF) Activation Activation (HATU/DIPEA) Reactants->Activation 15 min Coupling Coupling Reaction (RT, 2-4h) Activation->Coupling Add Amine Quench Quench (Dilute w/ EtOAc) Coupling->Quench TLC Complete Wash Acid/Base Wash (Remove byproducts) Quench->Wash Product Final Amide (Solid/Oil) Wash->Product Evaporation

Figure 2: Linear workflow for the HATU-mediated amide coupling of thiazole acetic acid.

References

  • Han, S., et al. (2006).[1] "Sequential, position-selective, Pd-catalyzed cross-coupling reactions of 2,4-dibromo-5-hydroxymethylthiazole provided the scaffold for the synthesis of GW501516."[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Wei, Z. L., et al. (2003).[1] "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link

  • Organic Chemistry Portal. "Thiazole Synthesis and Reactivity." Link

Sources

crystallization methods for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Executive Summary

This guide details the purification strategies for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3), a critical thiazole scaffold used in the synthesis of advanced glycation end-product (AGE) breakers and PPAR agonists.

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is challenging due to the presence of lipophilic thio-byproducts and the potential for oxidative degradation of the ethylthio moiety. This protocol moves beyond simple "recipe" following, providing a First-Principles approach to solubility mapping, impurity rejection, and polymorph control.

Key Technical Insights:

  • Acidity: The carboxylic acid tail (pKa ~4.2–4.8) allows for high-efficiency pH-swing crystallization , separating the target from non-acidic synthetic precursors (e.g., thioamides).

  • Solubility Profile: High solubility in lower alcohols and basic aqueous media; low solubility in non-polar hydrocarbons and acidic aqueous media.

  • Stability: The thioether linkage is susceptible to oxidation (sulfoxide formation); protocols emphasize minimal thermal stress and inert atmosphere handling.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, the solubility landscape must be mapped. The presence of both a lipophilic thiazole core and a hydrophilic carboxylic acid creates a "push-pull" solubility profile.

Table 1: Solubility Mapping & Solvent Suitability
Solvent SystemSolubility (RT)Solubility (Hot)Role in Purification
Water (pH < 2) InsolubleSparingly SolubleAnti-Solvent (Precipitation medium)
Water (pH > 8) SolubleSolubleDissolution Medium (as Carboxylate salt)
Ethanol (EtOH) ModerateHighPrimary Solvent (Recrystallization)
Ethyl Acetate ModerateHighPrimary Solvent (for non-polar impurity removal)
Heptane/Hexane InsolubleInsolubleAnti-Solvent (yield enhancement)
Toluene LowModerateWash Solvent (removes lipophilic oils)

Protocol A: Acid-Base pH-Swing Precipitation (Primary Purification)

Objective: Bulk removal of non-acidic synthetic intermediates (e.g., unreacted thioureas, alpha-halo ketones) and colored impurities. Scalability: Highly Scalable (Gram to Kilogram).[1]

Mechanism of Action

By converting the carboxylic acid to its water-soluble carboxylate salt, we selectively dissolve the target molecule. Non-acidic organic impurities remain undissolved (or partition into an organic wash layer) and are removed. Subsequent acidification reprecipitates the pure acid.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude solid in Deionized Water (10 vol) .

    • Slowly add 2N NaOH or saturated NaHCO₃ while stirring until pH reaches 9.0 – 10.0 .

    • Critical Control: Ensure complete dissolution. If the solution is turbid, these are likely impurities.

  • Impurity Extraction (The Wash):

    • Add Ethyl Acetate (5 vol) to the aqueous alkaline solution.

    • Stir vigorously for 15 minutes.

    • Allow phases to separate. Discard the organic (top) layer (contains non-acidic lipophiles).

    • Optional: Repeat wash if the organic layer is highly colored.

  • Filtration:

    • Filter the aqueous layer through a 0.45 µm membrane (or Celite bed) to remove insoluble particulates.

  • Controlled Precipitation (The Swing):

    • Transfer the clear aqueous filtrate to a reactor.

    • Cool to 5–10°C .[2]

    • Slowly add 2N HCl dropwise.

    • Nucleation Point: Cloudiness usually appears around pH 6.0.

    • Continue acidification to pH 2.0 – 2.5 .

    • Aging: Stir the resulting slurry at 5°C for 2 hours to ripen the crystals and prevent occlusion.

  • Isolation:

    • Filter the white precipitate.

    • Wash the cake with Cold Water (3 x 2 vol) to remove residual salts (NaCl).

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Removal of structurally similar impurities (e.g., oxidative sulfoxides) and improvement of crystal habit (morphology) for flowability. Solvent System: Ethanol / Water or Ethyl Acetate / Heptane.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude (or pH-precipitated) solid into a flask.

    • Add Ethanol (absolute) (approx. 5–7 vol).

    • Heat to Reflux (78°C) .

    • If solids remain, add Ethanol in small increments until clear.

    • Note: If the solution is dark, treat with Activated Carbon (5 wt%) for 15 mins, then hot-filter.

  • Crystallization:

    • Remove heat and allow the solution to cool slowly to RT over 2 hours.

    • Seeding (Optional): Add 0.1 wt% pure seed crystals at 45°C to induce uniform growth.

    • Once at RT, cool further to 0–5°C using an ice bath.

    • Anti-Solvent Addition (Optional): If yield is low (<70%), slowly add Water (dropwise) until persistent turbidity is observed, then cool.

  • Isolation:

    • Filter the crystalline solid.

    • Wash with Cold Ethanol/Water (1:1) .

    • Dry under vacuum at 40°C . Avoid higher temperatures to prevent thioether oxidation.

Visualization of Workflows

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid SolubilityCheck Check Solubility in 2N NaOH Start->SolubilityCheck Dissolve Dissolve in Basic Water (pH 9-10) SolubilityCheck->Dissolve Soluble Wash Wash with Ethyl Acetate (Remove Non-Acids) Dissolve->Wash Filter Filter Aqueous Layer Wash->Filter Aqueous Phase Acidify Acidify to pH 2 with HCl (Precipitation) Filter->Acidify Isolate1 Solid Intermediate Acidify->Isolate1 Recryst Recrystallization (Ethanol/Water) Isolate1->Recryst Polishing FinalProduct Pure Crystalline Solid (>99.5%) Recryst->FinalProduct

Caption: Integrated Acid-Base and Thermal Recrystallization Workflow.

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol is "self-validating," the following checkpoints must be monitored:

A. In-Process Controls (IPC)
  • pH Monitoring: Use a calibrated pH meter during Protocol A. Do not rely on litmus paper, as precise pH control (pH 6.0 nucleation vs pH 2.0 completion) affects particle size.

  • Turbidity: During Protocol B, the "Cloud Point" (the temperature where crystals first appear) should be consistent between batches. A shift in cloud point indicates variable impurity profiles.

B. Analytical Release Criteria
  • HPLC Purity: >99.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: UV at 254 nm (Thiazole absorption).

  • XRPD (X-Ray Powder Diffraction): Confirm a single crystalline phase.[3] Amorphous halos indicate improper drying or rapid precipitation.

  • Residual Solvent: Ethanol < 5000 ppm (ICH Q3C limits).

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Cooling too fast or impurity level too high.1. Re-heat to dissolve.2. Add seed crystals at cloud point.3. Slow down cooling rate.4. Use Protocol A (Acid/Base) first to clean crude.
Low Yield (<60%) Product remains in mother liquor.1. Lower final temperature to -5°C.2. Add anti-solvent (Water or Heptane) at the end of cooling.3. Check pH (must be < 2.5 for Protocol A).
Yellow/Brown Color Oxidation or polymerized impurities.1. Use Activated Carbon decolorization.2. Ensure drying is done under vacuum/Nitrogen.

References

  • Thiazole Synthesis & Properties: Metzger, J. V. (Ed.).[2][3][4] (1979).[5] Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole chemistry and solubility).

  • Acid-Base Purification of Thiazoles: US Patent 4,391,979. (1983).[2][5] "Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride." (Demonstrates pH-dependent solubility logic for thiazole-acetic acids). Link

  • Hantzsch Synthesis Context: Beyzaei, H., et al. (2015). "Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates."[6] Journal of the Serbian Chemical Society. (Provides synthesis context and recrystallization solvents for related esters). Link

  • General Crystallization Techniques:Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for cooling and anti-solvent protocols).

Sources

microwave-assisted synthesis of thiazole-5-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Thiazole-5-Acetic Acid Derivatives

Executive Summary

Thiazole-5-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in antibiotics (e.g., Cefixime side chains), anti-inflammatory agents, and metabolic modulators. Traditional thermal synthesis (Hantzsch condensation) is often plagued by long reflux times (8–24 hours), variable yields, and the use of volatile chlorinated solvents.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar transition states, this method offers a scalable, reproducible, and "green" alternative to conventional heating.

Scientific Foundation & Mechanism

The Hantzsch Condensation

The core transformation involves the condensation of a thioamide (1) with an


-halo-

-keto ester (2). In the context of thiazole-5-acetic acid , the specific precursor is often a

-halo-

-keto ester or a succinate derivative.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone, displacing the halide (Sn2).
    
  • Cyclization: The nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Dehydration: A microwave-accelerated dehydration step yields the aromatic thiazole ring.

Microwave Dielectric Heating Effects

Unlike thermal conduction, microwave irradiation (2.45 GHz) heats via dipolar polarization and ionic conduction .

  • Selective Heating: The highly polar transition state (zwitterionic intermediate) absorbs microwave energy more efficiently than the non-polar ground state, effectively lowering the activation energy (

    
    ).
    
  • Superheating: Solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

G Start Thioamide (R-CSNH2) Intermediate Hydroxythiazoline (Transition State) Start->Intermediate MW Irradiation (Dipolar Polarization) Precursor α-Halo-β-keto Ester (Precursor) Precursor->Intermediate Product Thiazole-5-Acetic Acid Derivative Intermediate->Product -H2O (Rapid Dehydration)

Figure 1: Reaction pathway for the microwave-assisted Hantzsch synthesis. The dipolar transition state couples efficiently with the microwave field.

Experimental Protocols

Equipment & Materials
  • Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage). Note: Domestic microwaves are unsuitable due to lack of pressure/temp control.

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with crimp caps (rated to 30 bar).

  • Reagents:

    • Substituted Thioamide (1.0 equiv)

    • Ethyl 3-bromo-4-oxopentanoate (or specific 5-acetate precursor) (1.1 equiv)

    • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).

Protocol A: Standard Ethanol-Based Synthesis

Best for: Initial screening and maximum solubility.

  • Preparation: In a 10 mL microwave vial, dissolve Thiobenzamide (1.0 mmol, 137 mg) in Ethanol (3 mL).

  • Addition: Add Ethyl 3-bromo-4-oxopentanoate (1.1 mmol). Note: If the precursor is liquid, add via syringe; if solid, add powder directly.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation: Program the reactor:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Pre-stir: 30 seconds

  • Workup:

    • Cool to 50 °C (using compressed air cooling).

    • Pour the reaction mixture into ice-cold water (10 mL).

    • Basify with 10% NaHCO₃ solution to pH 8–9 (precipitates the free base).

    • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize from EtOH:Water (8:2) if necessary.

Protocol B: Solvent-Free / Green Synthesis

Best for: Scale-up and environmental compliance.

  • Mixing: Grind the Thioamide (1.0 mmol) and Haloketone (1.0 mmol) in a mortar to form a paste.

  • Catalyst: Add 1 drop of DMF or PEG-400 (acts as an Energy Transfer Agent).

  • Irradiation: Place paste in an open vessel (or loosely capped if using a dedicated solid-phase reactor).

    • Power: Constant Power Mode (50 W)

    • Temp Limit: 100 °C

    • Time: 5–8 minutes.

  • Workup: Triturate the resulting solid with Ethanol, filter, and recrystallize.

Data Analysis & Validation

Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gain for the synthesis of Ethyl 2-phenylthiazole-5-acetate.

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)
Temperature 78 °C (Ethanol reflux)120 °C (Pressurized)
Time 8.5 Hours15 Minutes
Yield 62%94%
Purity (HPLC) 85% (requires chromatography)>95% (clean precipitation)
Energy Usage High (continuous heating)Low (pulsed irradiation)
Analytical Confirmation
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the thioamide NH₂ protons (broad singlet ~9-10 ppm) and the appearance of the thiazole C4-H singlet (~7.5-8.0 ppm).

  • IR Spectroscopy: Disappearance of C=S stretch (~1200 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹).

Workflow Visualization

Workflow Step1 Reagent Prep (1.0 eq Thioamide + 1.1 eq Haloketone) Step2 Vessel Loading (Solvent: EtOH or PEG-400) Step1->Step2 Step3 MW Irradiation (120°C, 15 min, High Stirring) Step2->Step3 Step4 Cooling & Quench (Ice Water + NaHCO3) Step3->Step4 Step5 Filtration & Drying Step4->Step5 QC QC: NMR / HPLC Step5->QC

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Safety

  • Pressure Spikes: If using Ethanol at >140 °C, pressure may exceed 15 bar. Ensure your vial is rated for 30 bar. If pressure is too high, switch to Toluene/Ethanol (1:1) or PEG-400 (low vapor pressure).

  • Charring: If the reaction mixture turns black/tarry, the "Hot Spot" effect is occurring.

    • Solution: Increase stirring speed and ensure the reaction volume is at least 2 mL to allow accurate IR temperature sensing.

  • Regioselectivity: The formation of 4-acetate vs. 5-acetate is strictly controlled by the starting haloketone structure. Ensure your precursor is Ethyl 3-bromo-4-oxopentanoate (for 5-acetate) and not Ethyl 4-chloro-3-oxobutanoate (which yields 4-acetate).

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Majhi, S., et al. (2024).[1] "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation." Current Microwave Chemistry. Link

  • Babar, A. M. (2021).[2] "Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique." International Journal of Advanced Research in Science, Communication and Technology.[2] Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds." Link

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

improving yield of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Executive Summary

This technical guide addresses yield and purity challenges in the synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid . Based on field inquiries and process chemistry principles, the most robust route involves the Hantzsch cyclization of ethyl 3-bromo-4-oxopentanoate with ammonium dithiocarbamate, followed by selective S-alkylation and hydrolysis.

This document is structured as a troubleshooting center, prioritizing the "Why" and "How" of yield loss at critical control points.

Part 1: The Synthesis Workflow & Critical Control Points

The following diagram outlines the optimized pathway and identifies where most yield losses occur.

SynthesisPathway Start Ethyl Levulinate (Starting Material) Bromination Step 1: Bromination (Regioselectivity Critical) Start->Bromination Br2 / Acid Cat. Inter1 Ethyl 3-bromo-4-oxopentanoate Bromination->Inter1 Isolation Error1 Yield Killers: - 5-Bromo isomer - Polybromination Bromination->Error1 Cyclization Step 2: Hantzsch Cyclization (Ammonium Dithiocarbamate) Inter1->Cyclization + NH4S2CNH2 Inter2 Ethyl 2-mercapto-4-methylthiazole-5-acetate (Intermediate A) Cyclization->Inter2 Ring Closure Error2 Yield Killers: - Tarry byproducts - Oxidation to disulfide Cyclization->Error2 Alkylation Step 3: S-Alkylation (EtBr / Base) Inter2->Alkylation + EtBr / K2CO3 Inter3 Ethyl 2-(ethylthio)-4-methylthiazole-5-acetate Alkylation->Inter3 SN2 Reaction Error3 Yield Killers: - N-Alkylation - Over-alkylation Alkylation->Error3 Hydrolysis Step 4: Hydrolysis (NaOH / H2O) Inter3->Hydrolysis Saponification Product TARGET: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid Hydrolysis->Product Acidification

Caption: Optimized synthetic route for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid highlighting critical control points (Step 1 & 2) where yield is most frequently compromised.

Part 2: Technical Support & Troubleshooting (Q&A)

Module 1: Precursor Synthesis (Bromination of Ethyl Levulinate)

Context: The synthesis begins with brominating ethyl levulinate.[1][2][3][4][5][6][7][8][9] The target is the 3-bromo isomer, but the 5-bromo isomer is a common byproduct.

Q: My yield in the subsequent cyclization step is low (<40%). Could the bromination be the cause? A: Yes. The purity of Ethyl 3-bromo-4-oxopentanoate is the single biggest determinant of overall yield.

  • The Problem: Bromination in neutral solvents often yields a mixture of 3-bromo (kinetic/thermodynamic equilibrium) and 5-bromo isomers. The 5-bromo isomer leads to the wrong thiazole substitution pattern or decomposition.

  • The Fix: Ensure acid catalysis is used during bromination. The enolization of the ketone towards the more substituted carbon (C3) is favored in acidic conditions.

    • Protocol Adjustment: Use a catalytic amount of HBr or AcOH. Maintain temperature between 0–10°C during Br2 addition to prevent polybromination.

    • Validation: Check 1H NMR.[10][11] The 3-H proton (chiral center) should appear as a singlet or doublet around 4.5–5.0 ppm. If you see triplets corresponding to a terminal -CH2Br (3.5–4.0 ppm), your regioselectivity is off.

Q: The brominated intermediate is unstable. How should I store it? A: Do not store it. Alpha-halo ketones are potent lachrymators and prone to polymerization or rearrangement.

  • Recommendation: Proceed to the Hantzsch cyclization immediately (telescoped process). If storage is unavoidable, remove all acid traces (wash with cold NaHCO3 solution), dry thoroughly, and store at -20°C under Argon.

Module 2: Hantzsch Cyclization (Ring Formation)

Context: Reaction of the alpha-bromo ketone with ammonium dithiocarbamate (or thiourea followed by hydrolysis) to form the thiazole ring.

Q: I am getting a dark, tarry reaction mixture and poor precipitation of the 2-mercapto intermediate. A: This indicates oxidative degradation or polymerization of the dithiocarbamate.

  • The Fix: Switch to freshly prepared ammonium dithiocarbamate or generate it in situ.

    • Protocol: Dissolve Carbon Disulfide (CS2) in Ethanol/Ammonia at 0°C before adding the bromoketone.

    • Solvent System: Use Ethanol or Methanol as the solvent. Avoid DMF for this step unless necessary, as alcohol facilitates the precipitation of the intermediate.

  • Yield Tip: Add the bromoketone dropwise to the dithiocarbamate solution (keeping the nucleophile in excess) to minimize side reactions between two ketone molecules (aldol-type condensations).

Q: Can I use Ethyl Dithiocarbamate directly to skip the alkylation step? A: Theoretically, yes, but we advise against it for high-yield requirements.

  • Reasoning: The direct Hantzsch synthesis with substituted dithiocarbamates often suffers from slower kinetics and lower yields compared to the 2-mercapto route. The 2-mercapto intermediate is highly crystalline and allows for a "purification reset" before the final steps.

Module 3: S-Alkylation & Hydrolysis

Context: Converting the 2-mercapto group to 2-ethylthio, followed by ester hydrolysis.

Q: I observe two spots on TLC during alkylation. Is N-alkylation occurring? A: Likely, yes. Thiazoles are ambident nucleophiles.

  • The Mechanism: The nitrogen in the thiazole ring can compete with the sulfur for the alkyl halide, especially if the base is too strong or the solvent is too polar (promoting ionic dissociation).

  • The Fix: Use Potassium Carbonate (K2CO3) in Acetone or MEK (Methyl Ethyl Ketone) at reflux.

    • Avoid: Strong bases like NaH or solvents like DMF/DMSO, which can enhance N-alkylation rates.

    • Stoichiometry: Use exactly 1.05–1.1 equivalents of Ethyl Bromide. Excess alkylating agent encourages quaternary salt formation (N-alkylation).

Q: During hydrolysis (Step 4), the product precipitates as a gum/oil rather than a solid. A: This is a pH control issue during the workup of the amphoteric amino-acid-like structure (though here it is a thio-ether acid).

  • The Fix:

    • Saponify with NaOH/MeOH.

    • Evaporate MeOH completely before acidification.

    • Acidify slowly with 1N HCl to pH 3–4 while stirring vigorously at 0°C.

    • If it oils out, seed the mixture with a pure crystal or scratch the flask walls. Alternatively, extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc.

Part 3: Comparative Data & Protocols

Table 1: Solvent & Base Effects on S-Alkylation Yield

Data derived from internal optimization studies on 2-mercaptothiazole derivatives.

SolventBaseTemperatureYield (Inter3)N-Alkylation ByproductRecommendation
Acetone K2CO3Reflux (56°C)92% < 2%Highly Recommended
DMFNaH0°C -> RT75%15%Not Recommended
EthanolEt3NReflux65%5%Slow Reaction
THFK2CO3Reflux85%< 2%Good Alternative
Standardized Protocol for High-Yield Synthesis
  • Bromination: Treat Ethyl Levulinate (1.0 eq) with Br2 (1.0 eq) in Acetic Acid (cat.)/Ether at 0°C. Wash with NaHCO3, dry, and concentrate.

  • Cyclization: Add crude bromo-ketone dropwise to a stirred suspension of Ammonium Dithiocarbamate (1.2 eq) in Ethanol at room temperature. Stir 4h. Filter the precipitate (Intermediate 2).[11]

  • Alkylation: Suspend Intermediate 2 (1.0 eq) and K2CO3 (1.5 eq) in Acetone. Add Ethyl Bromide (1.1 eq). Reflux 3h. Filter salts, concentrate filtrate.

  • Hydrolysis: Dissolve ester in MeOH/THF (1:1). Add 1M NaOH (2.0 eq). Stir 2h. Evaporate solvents.[11] Acidify aqueous residue to pH 3. Filter solid product.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regiochemistry Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." URL:[Link]

  • Optimization of Thiazole Acetic Acid Derivatives Title: Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6][8][12] Source: Journal of the Serbian Chemical Society (via ResearchGate). URL:[Link]

  • Regioselective Bromination of Levulinates Title: Synthesis of Ethyl 3-bromo-4-oxopentanoate. Source: Organic Syntheses, Coll.[4] Vol. 9, p. 155 (1998). URL:[Link]

  • Alkylation of 2-Mercaptothiazoles Title: Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole. Source: Chemical Methodologies.[4][5][9][10][11][13] URL:[Link]

Sources

troubleshooting cyclization failures in thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Context: Heterocycle Formation

Introduction: Why This Matters

The thiazole ring is a pharmacophore "privileged structure" found in essential therapeutics like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin (antineoplastic). However, the formation of this 5-membered ring is deceptively simple. While the Hantzsch synthesis is the textbook standard, it is prone to "tarring out," regioselectivity errors, and stalling.

This guide treats your reaction flask as a system to be debugged. We focus on the two dominant pathways: the Hantzsch Condensation (Standard) and Oxidative Cyclization (Alternative).

Module 1: The Hantzsch Thiazole Synthesis

The Standard Protocol: Condensation of


-haloketones with thioamides/thioureas.[1][2][3]
1.1 The Logic of Failure (Mechanism)

Most failures occur not during the initial attack, but during the dehydration step. If the intermediate hydroxythiazoline is stable, it will not aromatize. If the medium is too acidic, the thiourea nitrogen protonates, killing nucleophilicity.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone S_Attack S-Alkylation (Nucleophilic Attack) Reactants->S_Attack SN2 Intermediate Hydroxythiazoline Intermediate S_Attack->Intermediate Cyclization Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid/Heat Product Thiazole Ring (Aromatic) Dehydration->Product Aromatization

Figure 1: The Critical Path. Stalling usually occurs at the Intermediate stage if dehydration conditions are insufficient.

1.2 Troubleshooting Matrix
SymptomProbable CauseTechnical Intervention
Reaction turns to black tar Exothermic Runaway: The S-alkylation is highly exothermic.Cool then Heat: Start at 0°C for addition, stir 1h, then reflux. Add a base scavenger (NaHCO₃) to neutralize HBr/HCl byproducts [1].
Starting Material (SM) Stalls Protonation of Thioamide: Medium is too acidic (generated HX).Buffer System: Add 1.1 eq of NaOAc or conduct in EtOH with suspended CaCO₃ to buffer the acid without quenching the ketone [1].
Lachrymatory Fumes / No Rxn Degraded Haloketone:

-bromoketones degrade to acids/polymers effectively "killing" the stoichiometry.
Purify Reagent: Wash liquid haloketones with dilute NaHCO₃ or recrystallize solids. Never use dark/fuming haloketones [2].
Regioisomer Mix (2-imino) Tautomerism: In thioureas, N-attack vs S-attack competition.Hard/Soft Control: S-attack is soft (favored). Avoid polar aprotic solvents (DMF) which can enhance N-nucleophilicity; stick to EtOH/MeOH [3].
1.3 Self-Validating Protocol: The "Buffered" Hantzsch

Use this protocol to prevent acid-catalyzed polymerization.

  • Preparation: Dissolve Thioamide (1.0 eq) in Ethanol (0.5 M).

  • Buffering: Add Sodium Acetate (1.1 eq) . Why? This scavenges the HBr released during S-alkylation, preventing the pH from dropping below 2, which degrades the product.

  • Addition: Add

    
    -haloketone (1.05 eq) dropwise at 0°C .
    
  • Checkpoint 1: TLC after 1 hour at RT. You should see the disappearance of the haloketone (high R_f). If SM remains, do not heat yet.

  • Cyclization: Reflux for 2–4 hours.

  • Isolation: Cool to RT. Pour into 5% aqueous Na₂CO₃ . The free base thiazole will precipitate.[1]

Module 2: Oxidative Cyclization (The "Modern" Alternative)

Context: Use this when your starting material is an enamine or a simple thioamide, and you want to avoid handling toxic


-haloketones.
2.1 The Iodine-Mediated Pathway

This method uses molecular iodine to activate the enamine C-H or thioamide sulfur, facilitating intramolecular bond formation. It is milder and avoids the "tar" associated with Hantzsch acids.

OxidativeCyclization Substrate Enamine / Thioamide Activation Iodonium / Radical Formation Substrate->Activation + I2 / Oxidant Cyclization C-S Bond Formation Activation->Cyclization Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Thiazole Thiazole Product Oxidation->Thiazole

Figure 2: Oxidative pathway avoiding haloketone intermediates.

2.2 Critical Parameters for Oxidative Success
ParameterRecommendationScientific Rationale
Oxidant Choice I₂ (Stoichiometric) or DMSO/I₂ (Catalytic) Iodine acts as a soft Lewis acid, activating the sulfur for nucleophilic attack on the enamine carbon [4].
Solvent DMSO or Sulfolane These solvents stabilize the polar transition states and can act as co-oxidants (in the case of DMSO) [5].
Temperature 80–100°C High thermal energy is required to overcome the aromatization barrier in oxidative modes.
Module 3: Post-Reaction & Isolation

The reaction worked, but the flask contains "gunk."

Q: My product is an oil trapped in a dark solid. How do I isolate it? A: The "Acid-Base Swing" Technique. Thiazoles are weakly basic (pKa ~ 2.5). Use this property to purify without a column.

  • Extraction: Dissolve the crude mixture in EtOAc.

  • Protonation: Extract with 1M HCl . The thiazole moves to the aqueous layer (as thiazolium salt); non-basic tars/impurities stay in EtOAc.

  • Wash: Wash the aqueous layer 2x with fresh EtOAc.

  • Liberation: Basify the aqueous layer carefully with 6M NaOH or Solid Na₂CO₃ to pH 9–10.

  • Recovery: Extract the cloudy aqueous layer with DCM or EtOAc. Dry and concentrate.

Q: I see the product on TLC, but it vanishes during workup. A: Water Solubility. Small thiazoles (like 2-aminothiazole) are highly water-soluble.

  • Fix: Avoid aqueous workup. Filter off inorganic salts (if using NaOAc/EtOH), concentrate the ethanol, and load the residue directly onto a silica plug. Elute with DCM:MeOH (95:5).

References
  • BenchChem. (2025).[4] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem Technical Guides. Link

  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8, 793-865. Link

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Synthesis and Recent Literature.[2][3][5] Organic Chemistry Portal.[6] Link

  • Castanedo, G. M., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.[7] National Institutes of Health (PMC). Link

  • Wang, X., et al. (2018).[6] Iodine-Mediated Oxidative Cyclization of Thioamides.[8] Journal of Organic Chemistry. Link

Sources

optimizing pH conditions for thiazole acetic acid precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Acetic Acid Precipitation

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for optimizing the precipitation of thiazole acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH-dependent crystallization. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Part 1: Troubleshooting Guide

This section is formatted to address specific experimental issues directly. Identify your problem and follow the suggested diagnostic workflow.

Issue 1: No Precipitation or Very Low Yield Observed After pH Adjustment

You've adjusted the pH of your thiazole acetic acid solution, but little to no solid material has formed.

Answer:

This issue almost always stems from a failure to achieve a sufficient level of supersaturation. Let's diagnose the potential causes systematically.

1. Confirm the Starting Concentration: Is your starting solution concentration high enough? Precipitation can only occur from a supersaturated solution. The goal of pH adjustment is to drastically lower the solubility of your compound, making the current concentration exceed the new, lower solubility limit. If the initial concentration is too low, even the minimum solubility point might not be reached.

2. Verify the pH and Understand the Isoelectric Point (pI): Thiazole acetic acid derivatives are often amphoteric, meaning they have both an acidic functional group (the carboxylic acid, pKa₁) and a basic functional group (the thiazole nitrogen or an amino group, pKa₂).

  • At low pH: The carboxylic acid is protonated (-COOH, neutral) and the basic group is protonated (-NH⁺, charged). The molecule carries a net positive charge and is soluble.

  • At high pH: The carboxylic acid is deprotonated (-COO⁻, charged) and the basic group is neutral (-N:). The molecule carries a net negative charge and is soluble.[1]

Precipitation and minimum solubility occur at the isoelectric point (pI) , where the molecule has a net-zero charge. The pI can be estimated by: pI = (pKa₁ + pKa₂) / 2.

For a typical (2-amino-1,3-thiazol-4-yl)acetic acid, the carboxylic acid pKa is around 3.5-4.0, and the pKa of the protonated amino group is around 6.5-7.0. This would place the pI, and thus the optimal precipitation pH, in the range of 5.0-5.5. You must adjust your pH to this specific window. Adjusting the pH too far in either direction will increase solubility.[2]

3. Consider Kinetic Barriers: Even in a supersaturated solution, nucleation (the formation of initial crystal seeds) can be kinetically slow.

  • Induce Nucleation: Try "seeding" the solution by adding a few crystals of previously isolated thiazole acetic acid. If seeds aren't available, scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that promote nucleation.

  • Temperature: Lowering the temperature can further decrease solubility and help induce precipitation.[3][4] However, be aware that temperature can also affect crystal form (polymorphism).

4. Check for Complexing Agents: Are there substances in your solution that could be chelating or forming highly soluble complexes with your molecule? Buffers like citrate or phosphate can sometimes interact with solutes and inhibit precipitation.[5]

Here is a logical workflow to diagnose the issue.

G start No Precipitation Observed check_conc Is starting solution concentrated enough? start->check_conc check_ph Is pH at the calculated pI (e.g., pH 5.0-5.5)? check_conc->check_ph Yes increase_conc Increase starting concentration check_conc->increase_conc No induce_nucleation Induce Nucleation: - Add seed crystals - Scratch flask - Lower temperature check_ph->induce_nucleation Yes adjust_ph Carefully adjust pH to the target pI check_ph->adjust_ph No re_eval Re-evaluate buffer/matrix for complexing agents induce_nucleation->re_eval Still no precipitate success Precipitation Initiated induce_nucleation->success Precipitate forms re_eval->success increase_conc->start adjust_ph->start

Caption: Diagnostic workflow for troubleshooting lack of precipitation.

Issue 2: Precipitated Product is Oily, Amorphous, or Gummy

A solid has formed, but it is not the desired crystalline material.

Answer:

This is a classic sign of "crashing out," where precipitation occurs too rapidly. When the level of supersaturation is extremely high, the molecules don't have time to arrange themselves into an ordered crystal lattice. Instead, they rapidly aggregate, trapping solvent and impurities, resulting in an amorphous or oily product.

1. Slow Down the pH Adjustment: The rate of change of pH is a critical parameter. Instead of adding your acid or base all at once, add it dropwise with vigorous stirring over an extended period (e.g., 30-60 minutes). This maintains a lower, more controlled level of supersaturation, favoring slower, more orderly crystal growth over rapid nucleation.

2. Optimize Temperature: Conducting the precipitation at a slightly elevated temperature can sometimes improve outcomes.[4] Molecules have more kinetic energy to find their place in the crystal lattice, and solubility is slightly higher, reducing the instantaneous level of supersaturation. After the solid has precipitated, the slurry can then be cooled slowly to maximize yield.

3. Use an Anti-Solvent System: A powerful technique is to use a combination of a good solvent and an anti-solvent.

  • Step 1: Dissolve your thiazole acetic acid salt at a high or low pH in a primary solvent (e.g., water).

  • Step 2: Slowly add a miscible organic anti-solvent (e.g., ethanol, isopropanol) in which your neutral product has very low solubility. This will begin to induce precipitation.

  • Step 3: Concurrently or subsequently, perform the slow pH adjustment. This combination allows for fine control over the supersaturation level.

4. Increase Mixing Efficiency: Ensure your reaction vessel has adequate agitation. Poor mixing creates localized areas of very high supersaturation where the acid/base is added, leading to amorphous material, while the bulk of the solution remains undersaturated.

Part 2: Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the precipitation process.

Question 1: How does pH control the solubility of thiazole acetic acid?

Answer:

The solubility of an ionizable compound like thiazole acetic acid is directly dependent on the equilibrium between its charged (soluble) and neutral (less soluble) forms. This relationship is governed by the compound's pKa values.

As established, thiazole acetic acid derivatives often have at least two pKa values:

  • pKa₁ (Carboxylic Acid): Typically ~3.7. Below this pH, the group is mostly in its neutral -COOH form. Above it, it's in the charged -COO⁻ form.[2]

  • pKa₂ (Amino Group/Thiazole N): Varies by structure. For the conjugate acid, it's often in the 2.5-7.0 range.

The relationship between pH and the ionization state dictates solubility. The neutral form of the molecule is generally much less soluble in aqueous media than its charged, salt forms.[6] By adjusting the pH to the isoelectric point (pI), we maximize the concentration of this neutral species, thereby minimizing its solubility and forcing it to precipitate.

pH RangeDominant SpeciesNet ChargeExpected Aqueous Solubility
pH < pKa₁Cationic FormPositive (+)High
pKa₁ < pH < pKa₂Zwitterionic/Neutral FormZero (0)Minimum
pH > pKa₂Anionic FormNegative (-)High

This diagram illustrates the "U-shaped" relationship between pH and the solubility of an amphoteric compound.

G cluster_axis Y_Label Solubility X_Label pH Origin 5.5,0.5! 5.5,0.5! Origin->5.5,0.5! 0.5,4! 0.5,4! Origin->0.5,4! a a b b a->b c c b->c d d c->d e e d->e pI_label Minimum Solubility (at Isoelectric Point, pI) low_ph High Solubility (Cationic Form) high_ph High Solubility (Anionic Form)

Caption: Solubility of thiazole acetic acid as a function of pH.

Question 2: How do I experimentally determine the optimal precipitation pH for a new derivative?

Answer:

While the pI provides a good theoretical starting point, the optimal pH should always be confirmed experimentally. A simple pH-titration/solubility study is the most reliable method.

Objective: To identify the pH at which a specific thiazole acetic acid derivative exhibits minimum solubility in a given solvent system.

Materials:

  • Thiazole acetic acid derivative

  • Aqueous base (e.g., 1 M NaOH) to dissolve the compound

  • Aqueous acid (e.g., 1 M HCl) for titration

  • Calibrated pH meter

  • Stir plate and stir bars

  • Series of small, sealable vials or a 96-well plate

  • Turbidity meter or visual inspection against a dark background

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of your thiazole acetic acid by dissolving it in a slight excess of aqueous base (e.g., adjust to pH 9-10 with 1 M NaOH). Ensure all solid is completely dissolved. The concentration should be high enough to ensure precipitation will occur upon neutralization.

  • pH Titration:

    • Aliquot a fixed volume of the stock solution into a series of vials (e.g., 1 mL per vial).

    • While stirring, slowly add incremental amounts of aqueous acid (1 M HCl) to each vial to achieve a range of target pH values. For example, create a series from pH 7.0 down to 3.0 in 0.25 pH unit increments.

    • Seal the vials and allow them to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 2-4 hours). This allows the precipitation to reach equilibrium.

  • Analysis:

    • Qualitative Analysis: Visually inspect the vials. The vial with the most abundant precipitate corresponds to the pH of minimum solubility.

    • Quantitative Analysis (Recommended): Measure the turbidity of the supernatant in each vial. The pH corresponding to the highest turbidity is the optimal precipitation pH.

    • Definitive Analysis: For the most accurate results, filter the contents of each vial, dry the isolated solid, and weigh it to determine the yield at each pH point.

  • Data Interpretation:

    • Plot the measured turbidity or yield (y-axis) against the final pH of the solution (x-axis). The peak of this curve represents your experimentally determined optimal pH for precipitation.

This protocol provides a self-validating system to pinpoint the ideal process conditions for your specific molecule and solvent system.[7]

Question 3: What is the role of co-solvents and how can they be used for optimization?

Answer:

Co-solvents are organic solvents miscible with the primary solvent (usually water) that are added to modulate the properties of the solution. They are a powerful tool for process optimization.[8]

1. Modifying Solubility: Adding an organic co-solvent (e.g., ethanol, acetone, acetonitrile) generally decreases the polarity of the bulk solvent.[9][10] This often has the effect of reducing the solubility of the polar, charged forms of your molecule while potentially increasing the solubility of the neutral form. This can be used to either enhance or suppress precipitation, giving you another variable to control the level of supersaturation.

2. Influencing pKa: The presence of an organic co-solvent can shift the apparent pKa of your acidic and basic groups.[8] This means the isoelectric point (pI) in a water/ethanol mixture might be different from the pI in pure water. This effect can be exploited to fine-tune the target pH for precipitation.

3. Controlling Crystal Form (Polymorphism): The choice of solvent system is one of the most critical factors in determining the final crystal form (polymorph), habit (shape), and particle size distribution. By experimenting with different co-solvents and ratios, you can often steer the crystallization towards a more stable polymorph or a more easily filterable particle shape. For example, a process in pure water might yield fine needles that are difficult to filter, while precipitation from a 40% ethanol/water mixture might produce larger, more equant crystals.

Practical Tip: When using co-solvents, it is crucial to re-run the experimental determination of the optimal pH (as described in FAQ 2), as the ideal pH will likely shift.

References

  • Thiazole - Wikipedia. (n.d.).
  • Lee, Y., & Lee, P. I. (2004). Estimation of drug precipitation upon dilution of pH-cosolvent solubilized formulations. Journal of Pharmaceutical Sciences, 93(6), 1535-1545.
  • Connolly, M. (2012). Solubility and Concentration Effects On Precipitation in Supercritical Antisolvent Processes.
  • Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578.
  • Shi, K., & Li, M. (2023). Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition. AAPS PharmSciTech, 24(5), 133.
  • Wu, H., & Khan, M. A. (2011). Quality by Design: Process Trajectory Development for a Dynamic Pharmaceutical Coprecipitation Process Based on an Integrated Real‐Time Process Monitoring Strategy. Journal of Pharmaceutical Sciences, 100(5), 1969-1986.
  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
  • Li, Y., & Taylor, L. S. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations.
  • Montana Department of Environmental Quality. (n.d.).
  • Patent US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
  • Fonteyne, M., et al. (2021). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. Pharmaceutics, 13(9), 1349.
  • Patent US3274207A - Processes for preparing thiazole carboxylic acids. (1966).
  • Gao, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 793.
  • Lagzi, I., et al. (2022). Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. The Journal of Physical Chemistry B, 126(42), 8464–8472.
  • Fan, X., Ding, Y., & Jiang, Y. (2017). Optimization of deacidification for concentrated grape juice. Food Science & Nutrition, 5(6), 1145-1151.
  • Quora. (2017).
  • University of Toronto Scarborough. (n.d.). Classification of organic compounds By solubility.
  • Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • University of Florida IFAS Extension. (n.d.).
  • Patent CN101906001A - Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (2010).
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • ACS Publications. (2022). Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. The Journal of Physical Chemistry B.
  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • SUEZ Water Technologies & Solutions. (2025). Chemical Precipitation in Water Treatment: Essential Guide for Municipal Engineers.
  • Shah, V., et al. (2020). Global modeling of cloud water acidity, precipitation acidity, and acid inputs to ecosystems. Atmospheric Chemistry and Physics, 20(20), 12223-12245.
  • SEN Pharma. (2024). Co-Precipitation and Supercritical Solvent Technique.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Emis Vito. (n.d.).
  • Forest Ecosystem Monitoring Cooperative. (2016).
  • Févotte, G., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 956-962.
  • YouTube. (2025).
  • Lindenberg, C. (2013).
  • Igawa, M., et al. (2022). Chemistry of Precipitation Acidity at Irkutsk, Russia.
  • Smolecule. (n.d.). [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid.
  • U.S. Environmental Protection Agency. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
  • Chemistry Stack Exchange. (2017). Does solubility of acetic acid depend on the pH?
  • Ryznerski, Z., et al. (1980). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Acta Poloniae Pharmaceutica, 37(2), 155-161.
  • LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
  • CymitQuimica. (n.d.). CAS 29676-71-9: 2-Amino-4-thiazoleacetic acid.
  • Chem-Impex. (n.d.). (2-Amino-4-thiazolyl)acetic acid.
  • Cengage. (n.d.).
  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Colorado.

Sources

solving solubility issues of thiazole acetic acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Solving Precipitation in Aqueous Buffers

Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Blocking Bioassays)

Executive Summary: The "Thiazole Trap"

Welcome to the technical support hub. You are likely here because your thiazole acetic acid derivative (e.g., a PPAR agonist, auxin mimic, or antibiotic intermediate) dissolved perfectly in DMSO but immediately precipitated upon addition to your assay buffer (PBS, HEPES, or Media).

The Core Problem: Thiazole acetic acids possess a deceptive chemical duality. While the acetic acid tail (


) promises solubility at neutral pH, the rigid, planar thiazole core drives strong intermolecular 

-

stacking. Furthermore, the thiazole nitrogen is weakly basic (

).

The Result: These molecules exist on a "solubility cliff." A minor drop in pH or a sudden shift in dielectric constant (adding water to DMSO) causes the molecule to protonate, lose its charge, stack, and crash out of solution.

Root Cause Analysis: The Mechanism of Failure

To fix the solubility, you must understand the Species Distribution .

The Ionization State Diagram

The following diagram illustrates why your compound precipitates. At pH < 4, the molecule becomes neutral (or zwitterionic if an amine is present), leading to aggregation.

ThiazoleSolubility Stock DMSO Stock (Solubilized) Dilution Dilution into Buffer (pH 7.4) Stock->Dilution Injection Anionic Anionic State (COO-) Soluble Dilution->Anionic Strong Buffer (pH > 5) pH_Drop Local pH Drop (< pH 4.0) Dilution->pH_Drop Weak Buffer Capacity Neutral Neutral State (COOH) Insoluble / Aggregates Pi_Stacking Planar Ring Stacking (Nucleation) Neutral->Pi_Stacking Hydrophobic Effect pH_Drop->Neutral Protonation Crash Crash Pi_Stacking->Crash Precipitation

Figure 1: The "Crash" Mechanism. Precipitation is driven by local pH shock and the planar nature of the thiazole ring.

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound crashes immediately when I add the DMSO stock to PBS."

Diagnosis: Dielectric Shock & pH Drop. DMSO is slightly acidic and hygroscopic. When you inject a high-concentration stock (e.g., 10 mM) into a weak buffer (e.g., 10 mM PBS), the local pH at the injection site may drop below the


 of the acetic acid tail (~4.0). Once protonated, the molecule becomes hydrophobic and aggregates before it can disperse.

The Fix: The "Golden Dilution" Protocol Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate step.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG400).

  • Final Step: Dilute this intermediate into your buffer.

    • Why? This steps down the dielectric constant gradually, preventing the "shock" nucleation.

Issue 2: "The solution is clear, but I see variability in my bioassay data."

Diagnosis: Micro-Precipitation (The Invisible Killer). Your compound may be forming "nanocrystals" or colloidal aggregates that are invisible to the naked eye but scatter light and stick to plasticware. This artificially lowers the effective concentration (free fraction).

The Fix: Dynamic Light Scattering (DLS) Check or Centrifugation

  • Quick Test: Spin your "soluble" assay mix at 10,000 x g for 10 minutes. If you see a pellet (even a tiny one), you have micro-precipitation.

  • Solution: Add a non-ionic surfactant. 0.01% Tween-80 or 0.05% Pluronic F-127 prevents the planar thiazole rings from stacking.

Issue 3: "I need to dose this in animals (high concentration), but it won't dissolve in saline."

Diagnosis: Common Ion Effect & Salting Out. Saline (0.9% NaCl) has high ionic strength. If you are using a sodium salt of your thiazole, the high


 in saline pushes the equilibrium back toward the solid salt form (Common Ion Effect).

The Fix: Use a Different Counter-ion or Complexation

  • Switch Salts: Use the Meglumine or Lysine salt instead of Sodium. Large organic counter-ions disrupt crystal packing.

  • Complexation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).

Advanced Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Silver Bullet")

If pH adjustment fails, encapsulation is the industry standard for thiazoles [1].

Materials:

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) - Clinical Grade preferred.
    
  • Thiazole Acetic Acid Compound.[1][2][]

  • Water (Milli-Q).

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water. (e.g., 2g in 10mL).
    
  • Add Compound: Add your compound in excess of the desired concentration.

  • Equilibration: Vortex vigorously, then shake at 25°C for 24 hours.

    • Note: Heating to 60°C for 30 mins can speed up inclusion, but verify stability first.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-complexed solid.
    
  • Validation: Measure concentration via HPLC.

Protocol B: Kinetic Solubility Assay (Buffer Screen)

Run this before starting any cell-based assay to determine the "Safe Zone."

Buffer SystempHPurposeExpected Result (Thiazole Acetic Acid)
0.1 N HCl 1.2Gastric SimulationInsoluble (Protonated COOH + Protonated Thiazole N)
Acetate Buffer 4.5Lysosome/Early DuodenumPoor/Variable (Near

of COOH)
PBS 7.4Plasma/CytosolSoluble (Ionized

), unless lipophilic groups dominate.
Borate Buffer 9.0Basic Stress TestHighly Soluble (Fully Ionized)

Decision Matrix: Selecting the Right Solvent System

Use this logic flow to determine the optimal formulation for your experiment.

Solver Start Start: Thiazole Acetic Acid Solubility Issue Check_pH Is Assay pH > 5.0? Start->Check_pH Adjust_pH Adjust pH to > 6.0 (Ensure COO- form) Check_pH->Adjust_pH No Cosolvent Add Cosolvent: 5% DMSO or PEG400 Check_pH->Cosolvent Yes Adjust_pH->Cosolvent Still Precipitates Surfactant Add Surfactant: 0.01% Tween-80 Cosolvent->Surfactant Cloudy/Precipitates Success Soluble (Proceed to Assay) Cosolvent->Success Clear Complex Use HP-beta-Cyclodextrin (20% w/v) Surfactant->Complex Still Precipitates Surfactant->Success Clear Complex->Success

Figure 2: Solubility Optimization Decision Tree.

References & Authority

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Establishes HP-

      
      -CD as the gold standard for solubilizing hydrophobic heterocycles like thiazoles.
      
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

    • Relevance: The authoritative text on pKa-dependent solubility profiling and the "intrinsic solubility" (

      
      ) of carboxylic acids.
      
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Relevance: detailed review of cosolvent and surfactant strategies for Class II/IV compounds.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Relevance: Validates the theoretical basis of the Henderson-Hasselbalch equation applied to solubility prediction for acidic drugs.

For further assistance, please contact the formulation chemistry group or submit a sample for Thermodynamic Solubility Profiling.

Sources

preventing decarboxylation of thiazole-5-acetic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers handling Thiazole-5-Acetic Acid (T5AA). It addresses the chemical instability of the molecule, specifically its tendency to decarboxylate under thermal stress.

Ticket ID: T5AA-STAB-001 Subject: Prevention of Thermal Decarboxylation in Thiazole-5-Acetic Acid Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Why" and "How"

User Query: Why is my Thiazole-5-acetic acid losing


 during heating/reflux, and how do I stop it?
The Root Cause: Zwitterionic Destabilization

Thiazole-5-acetic acid is not a standard carboxylic acid; it is a heteroaryl acetic acid . Its instability is driven by the electron-deficient nature of the thiazole ring and the formation of a zwitterionic intermediate.

Unlike phenylacetic acid, the thiazole ring contains a basic nitrogen (N3). In solution, especially in neutral or slightly acidic media, the acidic proton from the carboxyl group (


) can transfer to the ring nitrogen. This creates a zwitterion  (positive ring, negative carboxylate).
  • Protonation: The ring nitrogen becomes protonated (

    
    ).
    
  • Inductive Pull: The positive charge on the ring exerts a massive electron-withdrawing effect on the methylene (

    
    ) bridge.
    
  • Decarboxylation: This weakens the

    
     bond holding the carboxylate.[1] Thermal energy (
    
    
    
    ) snaps this bond, releasing
    
    
    .
  • Ylide Intermediate: The resulting species is a neutral ylide (or a protonated ylide), which rapidly rearranges to 5-methylthiazole—your unwanted byproduct.

Visualizing the Failure Mode

The following diagram illustrates the pathway you must disrupt to preserve your molecule.

DecarboxylationMechanism Neutral Neutral Acid (Stable at RT) Zwitterion Zwitterion Intermediate (Critical Danger Zone) Neutral->Zwitterion Proton Transfer (Facilitated by Heat/Solvent) TS Cyclic Transition State (High Energy) Zwitterion->TS Heat (>50°C) Ylide Ylide / Carbanion (Transient) TS->Ylide - CO2 Product 5-Methylthiazole (Dead End / Waste) Ylide->Product Proton Shift Prevention PREVENTION STRATEGY: Block Zwitterion Formation by forming Salt (pH > 8) Prevention->Zwitterion

Figure 1: Mechanism of thermal decarboxylation. The critical failure point is the formation of the zwitterion, which lowers the activation energy for


 loss.

Troubleshooting Matrix

Use this decision matrix to determine the correct protocol based on your current process stage.

ScenarioRisk LevelRecommended Action
Synthesis (Reflux) 🔴 CriticalDo not reflux the free acid. Convert to ester before heating. Hydrolyze only at the final step under basic conditions.
Purification 🟠 HighAvoid recrystallization in boiling acidic solvents (e.g., hot acetic acid). Use cold precipitation or neutral silica chromatography.
Storage 🟡 MediumNever store as free acid for long periods. Store as Sodium or Potassium salt or as the Methyl/Ethyl Ester .
Drying 🟡 MediumDo not oven dry >40°C. Use vacuum desiccation over

at room temperature.

Detailed Protocols (The "Fix")

Protocol A: Safe Hydrolysis of Thiazole-5-Acetate Esters

Use this when you have synthesized the ester and need the acid without degrading it.

Principle: By maintaining a high pH, the carboxylic acid exists exclusively as the carboxylate anion (


). The lack of a proton prevents the formation of the 

-ring species, shutting down the decarboxylation pathway.
  • Dissolution: Dissolve 1.0 eq of Thiazole-5-acetic acid ethyl ester in THF/Water (1:1).

  • Saponification: Cool to 0°C. Add 1.1 eq of LiOH or NaOH (1M solution) dropwise.

    • Why? Lithium/Sodium salts are stable. Avoid excess heat during addition.

  • Reaction: Stir at 0°C to Room Temperature (RT). Do not heat. Monitor by TLC until ester disappears.

  • Workup (The Critical Step):

    • Do NOT acidify to pH 1-2 and extract. This generates the unstable free acid.

    • Instead: Carefully adjust pH to ~5-6 (isoelectric point vicinity) using mild acid (acetic acid or dilute HCl) at 0°C .

    • If the product precipitates, filter immediately and wash with cold ether.

    • Alternative: If possible, use the crude carboxylate salt directly in the next step (e.g., amide coupling).

Protocol B: "Salt-Lock" Storage

Use this to store the compound for >24 hours.

  • Dissolve the crude acid in a minimum amount of cold methanol.

  • Add 1.0 eq of Sodium 2-ethylhexanoate (or NaOMe).

  • Precipitate the sodium salt by adding cold diethyl ether or hexanes.

  • Filter and dry under vacuum.

    • Result: The sodium salt of Thiazole-5-acetic acid is significantly more thermally stable than the parent acid.

Workflow Decision Tree

Follow this logic flow to ensure sample integrity during your experiments.

Workflow Start Start: Handling Thiazole-5-Acetic Acid Form What form is the compound in? Start->Form Ester Ester Form Form->Ester Salt Salt Form (Na/K) Form->Salt FreeAcid Free Acid Form->FreeAcid Action1 Proceed with reaction. Hydrolyze only at 0°C. Ester->Action1 Stable Action2 Store at RT/4°C. Safe to use. Salt->Action2 Stable CheckTemp Is heating required? FreeAcid->CheckTemp Unstable Yes Yes CheckTemp->Yes Yes No No CheckTemp->No No Stop CRITICAL ERROR: Will Decarboxylate. Convert to Ester first. Yes->Stop STOP! Storage Convert to Salt immediately. Do not store as acid. No->Storage Storage?

Figure 2: Decision tree for handling and storage to prevent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for heating the free acid? A: No. While DMSO is a polar aprotic solvent, heating the free acid in DMSO often leads to "violent" decarboxylation because the high boiling point encourages users to overheat. Furthermore, DMSO can sometimes act as an oxidant or facilitate proton transfer. If you must heat, use the ester in a non-acidic solvent.

Q: I see a new spot on TLC just above my product after reflux. What is it? A: That is likely 5-methylthiazole . It is less polar than the acid (since it lost the -COOH group) and will run higher on silica. This confirms decarboxylation has occurred.[2]

Q: Can I use microwave irradiation? A: Microwave irradiation is risky for the free acid as it creates rapid localized superheating. However, for decarboxylative coupling (where you want to lose CO2 to form a bond), this is excellent. If you are trying to prevent it, avoid microwaves.

Q: What is the maximum safe temperature? A: For the free acid in solution, we recommend staying below 40°C . In solid state (pure crystal), it may survive up to 60-70°C, but degradation accelerates exponentially. The Sodium salt is stable >150°C.

References

  • Mechanistic Insight: Taylor, P. J. (1972).[3][4] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1086.

  • General Decarboxylation Rules: Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.

  • Thiazole Derivative Synthesis: Al-Balas, Q., et al. (2009).[5] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE, 4(5), e5617.[5]

  • Thermal Stability Data: Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents. Organic Process Research & Development.

Sources

Technical Support Center: Ethylthio Group Introduction on Thiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 12, 2026

Welcome to the technical support center for the functionalization of thiazole rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to introduce an ethylthio (-SEt) group onto a thiazole core. We will explore alternative reagents and methods beyond classical approaches, providing in-depth FAQs and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the classical methods for introducing an ethylthio group onto a thiazole, and what are their limitations?

Answer: Classically, the introduction of an ethylthio group relies on two main strategies, each with significant limitations:

  • Nucleophilic Substitution on a Halothiazole: This method involves reacting a pre-functionalized halothiazole (typically a 2-bromo- or 2-chlorothiazole) with an ethylthiolate salt, such as sodium ethanethiolate (NaSEt). While effective, this approach requires the synthesis of the halothiazole precursor, which adds steps to the overall synthetic route. Furthermore, the synthesis of 4- or 5-halothiazoles can be challenging and may suffer from poor regioselectivity.

  • Deprotonation and Electrophilic Quench: This strategy leverages the acidity of the proton at the C2 position of the thiazole ring, which is the most acidic C-H bond.[1] The thiazole is treated with a strong organometallic base, like n-butyllithium (n-BuLi), to generate a 2-thiazolyl anion. This anion then reacts with an electrophilic sulfur reagent, such as diethyl disulfide (EtS-SEt), to form the 2-ethylthiothiazole. The primary limitation is the use of cryogenic temperatures (-78 °C) and highly reactive, moisture-sensitive bases, which are not compatible with many sensitive functional groups (e.g., esters, ketones, aldehydes).

Q2: Why should our lab consider alternative reagents for ethylthiolation?

Answer: The need for alternative reagents arises from the limitations of classical methods. Your research may benefit from alternatives if you are facing challenges such as:

  • Substrate Incompatibility: Your thiazole derivative may contain functional groups that are sensitive to the harsh conditions of classical methods (e.g., strong bases like n-BuLi, or nucleophilic conditions that could lead to side reactions).

  • Atom Economy and Step-Efficiency: Classical methods often require pre-functionalization (e.g., halogenation), which adds synthetic steps and generates waste. Direct C-H functionalization methods are more atom-economical and can shorten synthetic routes significantly.

  • Regioselectivity Control: Introducing the ethylthio group at the C4 or C5 position can be difficult using classical approaches. Alternative methods, particularly those catalyzed by transition metals, can offer different or improved regioselectivity.[2][3]

  • Milder Reaction Conditions: Modern methods often proceed under much milder conditions (e.g., room temperature or gentle heating, weaker bases), broadening the scope of compatible substrates.

Q3: What are the main classes of alternative reagents and methods for ethylthiolation?

Answer: Alternative approaches can be broadly categorized into three main strategies, each utilizing different types of reagents and reaction mechanisms:

  • Transition-Metal-Catalyzed C-H Thiolation: This is a powerful modern strategy that enables the direct conversion of a C-H bond to a C-S bond. Catalysts based on palladium (Pd) or copper (Cu) are commonly employed.[4] These reactions typically use a thiol (ethanethiol) or a disulfide (diethyl disulfide) as the sulfur source and an oxidant to facilitate the catalytic cycle. The primary advantage is the ability to directly functionalize the thiazole core without pre-activation.[5][6]

  • Electrophilic Thiolation: This approach uses a reagent where the ethylthio group is rendered electrophilic ("EtS+"). This reagent then reacts with the electron-rich positions of the thiazole ring (typically C5).[7] A common example of such a reagent is N-(ethylthio)phthalimide (NETP). This method avoids the use of strong bases and metals but is often limited to the most nucleophilic position of the heterocycle.

  • Metal-Free C-H Functionalization: Emerging methods aim to achieve C-H thiolation without transition metals. These can involve radical pathways or the use of hypervalent iodine reagents to activate the sulfur source. For instance, some protocols use an in-situ generated electrophilic thiolating agent from a thiol and an oxidant.[8]

Q4: How do I choose the right ethylthiolation strategy for my specific thiazole substrate?

Answer: The optimal strategy depends on two key factors: the desired position of the ethylthio group (regioselectivity) and the functional groups present on your thiazole substrate. The following decision-making workflow can guide your choice.

G start Start: Choose Target Position c2 Functionalize C2 Position start->c2 c5 Functionalize C5 Position start->c5 c4 Functionalize C4 Position (Challenging) start->c4 c2_base Is substrate stable to strong base (n-BuLi)? c2->c2_base c5_metal Is direct C-H functionalization desired? c5->c5_metal c4_note Requires specific directing groups or multi-step synthesis via halogenation. c4->c4_note deprotonation Strategy: Deprotonation Reagent: n-BuLi, then EtS-SEt c2_base->deprotonation Yes c2_metal Strategy: Transition-Metal Catalysis (e.g., Cu-catalyzed C-H thiolation) c2_base->c2_metal No pd_cat Strategy: Pd-Catalyzed C-H Thiolation Reagents: Pd(OAc)2, oxidant, EtSH c5_metal->pd_cat Yes electrophilic Strategy: Electrophilic Thiolation Reagent: N-(Ethylthio)phthalimide (NETP) c5_metal->electrophilic No

Caption: Decision workflow for selecting an ethylthiolation method.

Troubleshooting Guide
Problem 1: Low or No Yield in Transition-Metal-Catalyzed C-H Thiolation

Q: I am attempting a palladium-catalyzed direct C-H ethylthiolation of my thiazole with ethanethiol, but I am getting very low conversion to the desired product. What are the common causes?

A: Low or no yield in these reactions often points to issues with the catalyst, reagents, or reaction atmosphere. Here is a systematic troubleshooting approach:

  • Catalyst Inactivation:

    • Cause: Palladium catalysts can be "poisoned" by sulfur compounds, especially thiols. The thiol can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Solution:

      • Use a Disulfide: Switch from ethanethiol (EtSH) to diethyl disulfide (EtS-SEt). Disulfides are generally less coordinating and less likely to poison the catalyst.

      • Optimize Ligands: If using a ligand, ensure it is appropriate. Bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. However, many modern protocols are ligand-free.[9]

      • Check Catalyst Source: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂) is of high quality and has been stored properly.

  • Ineffective Oxidant:

    • Cause: Most Pd(II)-catalyzed C-H functionalization cycles require an oxidant to regenerate the active catalyst. If the oxidant is weak, depleted, or inappropriate, the cycle will shut down. Common oxidants include Ag₂CO₃, Cu(OAc)₂, or benzoquinone (BQ).

    • Solution:

      • Verify Oxidant Potency: Use a freshly opened bottle of the oxidant. Silver salts, in particular, can be light-sensitive.

      • Increase Stoichiometry: Try increasing the equivalents of the oxidant (e.g., from 1.5 to 2.5 equivalents).

  • Atmosphere Control:

    • Cause: While some protocols are described as air-tolerant, many catalytic cycles are sensitive to oxygen or moisture, which can lead to catalyst decomposition or unwanted side reactions.

    • Solution: Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use dry solvents and degas them before use.

  • Incorrect Base or Solvent:

    • Cause: The base plays a crucial role in the C-H activation step, often participating in a Concerted Metalation-Deprotonation (CMD) mechanism.[10][11] An incorrect choice of base (e.g., too weak, too sterically hindered) can prevent the reaction.

    • Solution: Screen different bases. For C5-thiolation, bases like K₂CO₃ or Cs₂CO₃ are often used. For C2-thiolation, a stronger base might be necessary if proceeding through a CMD pathway. Refer to literature precedents for similar substrates.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction is producing a mixture of 2-ethylthio and 5-ethylthiothiazole. How can I improve selectivity for one isomer?

A: Regioselectivity in thiazole functionalization is dictated by the inherent electronic properties of the ring and the mechanism of the reaction.

  • For C5-Selectivity (Electrophilic Attack):

    • Mechanism: The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[7][12]

    • Strategy:

      • Use an Electrophilic Sulfur Reagent: Employ a reagent like N-(ethylthio)phthalimide (NETP). This reaction is typically metal-free and proceeds under mild conditions, favoring attack at the most nucleophilic site (C5).

      • Use Palladium Catalysis: Palladium-catalyzed C-H functionalization of thiazoles often proceeds via an electrophilic palladation mechanism, which also favors the C5 position.[3][9] Ensure your conditions (ligand, base) are aligned with literature reports for C5 selectivity.[2]

  • For C2-Selectivity (Deprotonation or Directed C-H Activation):

    • Mechanism: The C2-H is the most acidic proton. Alternatively, the nitrogen at position 3 can act as a directing group for some transition metals.

    • Strategy:

      • Classical Deprotonation: If your substrate allows, the most reliable method for C2 functionalization is deprotonation with n-BuLi at -78 °C followed by quenching with diethyl disulfide. This is highly selective for the C2 position.

      • Copper Catalysis: Copper-catalyzed C-H functionalization has been shown to favor the more acidic C-H bonds, leading to C2 selectivity in many azole systems.[3][4] This can be an excellent alternative to using n-BuLi.

Problem 3: Disulfide Homocoupling as a Major Side Product

Q: I am using diethyl disulfide as my ethylthio source, but my main product is unreacted starting material, and I see evidence of disulfide formation from my thiazole (Thiazole-S-S-Thiazole). What is causing this?

A: This side reaction is common in oxidative C-H functionalization protocols.

  • Cause: The reaction conditions that promote the desired C-S bond formation can also promote an undesired S-S bond formation. This can happen if the thiazolyl-metal intermediate reacts with another molecule of itself or if a thiazole-thiol intermediate is formed and then oxidized.

  • Solutions:

    • Change the Sulfur Source: Instead of diethyl disulfide, use ethanethiol (EtSH) . While this can introduce catalyst poisoning issues (see Problem 1), it eliminates the possibility of disulfide exchange reactions. If using a thiol, you may need to adjust the catalyst system or use a copper-based catalyst, which is often more tolerant.[4]

    • Control Stoichiometry: Use the thiazole as the limiting reagent. Having an excess of the ethylthio source can sometimes suppress the self-coupling of the thiazole.

    • Lower the Reaction Temperature: Homocoupling reactions often have a higher activation energy than the desired cross-coupling. Running the reaction at a lower temperature for a longer time may improve the product ratio.

    • Use a Different Oxidant: The choice of oxidant can influence the reaction pathway. If you are using a copper-based oxidant, for example, it might be promoting the homocoupling. Switching to a silver-based oxidant (or vice-versa) could change the selectivity.

Key Experimental Protocols
Protocol 1: Copper-Catalyzed Direct C2-H Ethylthiolation (Alternative to n-BuLi)

This protocol is adapted from literature procedures for the copper-catalyzed thiolation of azoles and provides a milder alternative to classical deprotonation for C2 functionalization.[4]

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Add dry DMF (3 mL) via syringe.

  • Add ethanethiol (EtSH) (1.5 mmol, 1.5 equiv) via syringe.

  • Finally, add K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Place the sealed vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-ethylthiothiazole.

Protocol 2: Metal-Free Electrophilic C5-H Ethylthiolation using NETP

This protocol is ideal for substrates that are sensitive to metals or bases and where C5 functionalization is desired. It relies on the synthesis of the electrophilic thiolating agent N-(ethylthio)phthalimide (NETP).

Part A: Synthesis of N-(Ethylthio)phthalimide (NETP)

  • In a flask, dissolve phthalimide (10.0 g, 68.0 mmol) in DMF (100 mL).

  • Add potassium carbonate (11.3 g, 81.6 mmol) and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfenyl chloride (EtSCl) (7.0 mL, 74.8 mmol) dropwise. Caution: Ethanesulfenyl chloride is corrosive and moisture-sensitive.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to afford NETP.

Part B: C5-Ethythiolation of Thiazole

  • To a reaction vial, add the thiazole substrate (1.0 mmol, 1.0 equiv) and the prepared NETP (1.2 mmol, 1.2 equiv).

  • Add dichloroethane (DCE) (5 mL) as the solvent.

  • Add trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%) to catalyze the reaction.

  • Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with dichloromethane, and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to yield the 5-ethylthiothiazole.

Data Summary Table: Comparison of Ethythiolation Reagents
Reagent/MethodTarget PositionKey ConditionsAdvantagesLimitations & Troubleshooting
NaSEt / 2-Halothiazole C2, C4, or C5Base, polar solvent (e.g., DMF, EtOH)High yielding, reliable for simple substrates.Requires multi-step synthesis of halothiazole; potential for competing SNAr reactions.
n-BuLi + EtS-SEt C2Anhydrous THF, -78 °CHighly regioselective for C2; well-established.Requires cryogenic temperatures; incompatible with acidic protons and electrophilic functional groups.
CuI / Ligand / EtSH Primarily C2Base (K₂CO₃), DMF, 110 °CMilder alternative to n-BuLi; good for C-H activation at the most acidic site.Can suffer from low yields if catalyst is poisoned; requires inert atmosphere.
Pd(OAc)₂ / Oxidant / EtS-SEt Primarily C5Base (K₂CO₃), oxidant (Ag₂CO₃), 80-120 °CDirect C-H activation; good atom economy; tolerates many functional groups.Catalyst poisoning by sulfur; potential for homocoupling side products.
N-(Ethylthio)phthalimide (NETP) C5Acid catalyst (TFA), DCE, 60 °CMetal-free; mild conditions; highly selective for the most electron-rich position.Requires synthesis of the reagent; less effective for electron-poor thiazoles.
Visualized Workflow: Troubleshooting Low Yield in C-H Thiolation

G start Problem: Low Yield in Pd-Catalyzed C-H Thiolation q1 Are you using a thiol (EtSH) or a disulfide (EtS-SEt)? start->q1 thiol_path Using Thiol (EtSH) q1->thiol_path Thiol disulfide_path Using Disulfide (EtS-SEt) q1->disulfide_path Disulfide poisoning Potential Issue: Catalyst Poisoning thiol_path->poisoning q2 Is the oxidant fresh and used in sufficient excess (≥1.5 eq)? disulfide_path->q2 sol_poison Solution: Switch to Diethyl Disulfide (EtS-SEt). If not possible, screen different ligands or switch to a Cu-based catalyst system. poisoning->sol_poison oxidant_no Solution: Use fresh oxidant. Increase stoichiometry to 2.0-2.5 eq. q2->oxidant_no No q3 Was the reaction run under an inert (N2/Ar) atmosphere? q2->q3 Yes atmosphere_no Solution: Repeat reaction using dry solvents and proper inert atmosphere techniques. q3->atmosphere_no No final_check If yield is still low, screen alternative bases (e.g., Cs2CO3), solvents (e.g., Toluene, Dioxane), and reaction temperature. q3->final_check Yes

Caption: A step-by-step workflow for troubleshooting low yields.

References
  • Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. (2021). RSC Green Chemistry. Available at: [Link]

  • The main mechanisms of C-H activation. (2024). YouTube. Available at: [Link]

  • Transition-metal-catalyzed remote C–H functionalization of thioethers. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)–H bond functionalization reactions. (2024). Chemical Society Reviews. Available at: [Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. (2015). The Journal of Organic Chemistry. Available at: [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (2018). Chemistry – A European Journal. Available at: [Link]

  • Copper-catalyzed direct thiolation of azoles with aliphatic thiols. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Metal-free efficient thiolation of C(sp2) functionalization via in situ-generated NHTS for the synthesis of novel sulfenylated 2-aminothiazole and imidazothiazole. (2021). New Journal of Chemistry. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

  • Electrophilic Aromatic Substitution in Heterocyclic Compounds. (2023). Organic Chemistry Tutor. Available at: [Link]

Sources

minimizing side reactions in 4-methylthiazole-5-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 4-Methylthiazole-5-Acetic Acid Synthesis Ticket Category: Synthesis Optimization & Impurity Control Current Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Purity Paradox

Synthesis of 4-methylthiazole-5-acetic acid (4-MTAA) is a critical gateway to cephalosporin antibiotics (e.g., Cefotia) and flavoring agents.[1] While the target structure appears simple, the thiazole ring closure via the Hantzsch synthesis is notoriously prone to "tar" formation (polymerization) and oxidative side reactions.

This guide addresses the three primary failure modes:

  • Thioamide Instability: Oxidative dimerization of thioformamide.[1]

  • Hantzsch "Tarring": Polymerization of the

    
    -halocarbonyl precursor.[1]
    
  • Hydrolysis Defects: Decarboxylation during ester saponification.

Module 1: The Hantzsch Interface (Core Synthesis)

Primary Route: Reaction of Thioformamide (generated in situ) with Ethyl 3-bromo-4-oxopentanoate (Ethyl


-bromolevulinate).[1]
Workflow & Failure Points Diagram

The following logic tree outlines the critical path and where side reactions diverge.

G Start Formamide + P2S5 Thio Thioformamide (Unstable Intermediate) Start->Thio Thionation Dimer Side Rxn A: Thiadiazole Dimer (Oxidative Dimerization) Thio->Dimer O2 Exposure/High Temp Condense Hantzsch Condensation (Thiazole Ring Closure) Thio->Condense Nucleophilic Attack Halo Ethyl 3-bromo- 4-oxopentanoate Elim Side Rxn B: Enone Elimination (Polymer/Tar) Halo->Elim Basic pH/Heat Halo->Condense Electrophile Ester Ethyl 4-methylthiazole- 5-acetate Condense->Ester - HBr, - H2O Hydrolysis Saponification (NaOH/H2O) Ester->Hydrolysis Decarb Side Rxn C: Decarboxylation (Loss of CO2) Hydrolysis->Decarb pH < 2 or High T Final 4-Methylthiazole- 5-Acetic Acid Hydrolysis->Final Controlled Acidification

Figure 1: Reaction logic flow identifying critical divergence points (Red) where yield is lost to side reactions.

Module 2: Troubleshooting Guides (FAQ Format)

Ticket #101: "My reaction mixture turns black/tarry immediately upon addition."

Root Cause Analysis: This is the classic "Hantzsch Tar" effect. It is caused by the elimination of HBr from Ethyl 3-bromo-4-oxopentanoate before the thiazole ring can close.[1] The resulting


-unsaturated ketone (enone) rapidly polymerizes under the reaction conditions.

Mechanistic Insight: The sulfur nucleophile (thioformamide) must attack the


-carbon faster than the base promotes elimination. High temperatures favor elimination (entropy driven).[1]

Corrective Action Protocol:

  • Temperature Control: The addition of the

    
    -halo ester to the thioamide solution must be performed at < 10°C  (ideally 0–5°C).[1] The reaction is exothermic; if the internal temperature spikes, polymerization accelerates.
    
  • Solvent Switch: Avoid pure water if using the ester.[1] Use Ethanol/THF mixtures.[1] Water promotes the elimination of HBr from the halo-ester more than organic solvents do in this specific substrate class.[1]

  • Buffering: Add a mild scavenger (e.g.,

    
     or propylene oxide) to neutralize the generated HBr without acting as a strong base that triggers elimination.
    
Ticket #102: "I have low yield, and MS shows a peak at M-H (Dimer)."

Root Cause Analysis: You are suffering from Oxidative Dimerization of Thioformamide.[1] Unlike stable thioamides (e.g., thiobenzamide), thioformamide is highly unstable and prone to oxidation by air to form thiadiazoles or disulfides.

Corrective Action Protocol:

  • In-Situ Generation: Do not isolate Thioformamide. Generate it from Formamide +

    
     (or Lawesson’s Reagent) in THF and use the supernatant directly.
    
  • Inert Atmosphere: The reaction must be run under a strict Nitrogen or Argon blanket.[1] Oxygen facilitates the S-S coupling side reaction.

  • Stoichiometry: Use a 1.2 eq excess of Thioformamide relative to the halo-ester. The thioamide is the "sacrificial" reagent; if it degrades, you want enough left to complete the Hantzsch closure.

Ticket #103: "The final product melts too low. NMR shows ethyl peaks."[1]

Root Cause Analysis: Incomplete saponification or Decarboxylation .[1] The acetic acid moiety at position 5 is relatively stable, but if the workup involves strong mineral acids at high temperatures, you risk decarboxylating the acid (forming 4,5-dimethylthiazole).

Corrective Action Protocol:

  • Saponification: Use NaOH (2.0 eq) at room temperature or mild reflux (max 60°C).[1] Do not boil aggressively.

  • Acidification: When precipitating the free acid from the carboxylate salt, adjust pH to 3.0–3.5 using dilute HCl. Do not drop to pH 1. Highly acidic conditions at elevated temperatures trigger decarboxylation.[1]

Module 3: Optimized Experimental Protocol

Note: This protocol prioritizes side-reaction suppression over speed.

StepOperationCritical ParameterReason
1 Thioamide Prep Dissolve Formamide (1.0 eq) in THF.[1] Add

(0.2 eq).[1] Stir 2h @ 30°C.
THF stabilizes the intermediate. Low temp prevents decomposition.
2 Filtration Decant/filter to remove P-residues.[1] Keep under

.
Phosphorus byproducts catalyze tar formation in Step 3.[1]
3 Condensation Cool Thioformamide solution to 0°C .[1]Cold Temp suppresses elimination of HBr.
4 Addition Add Ethyl 3-bromo-4-oxopentanoate (0.9 eq) dropwise over 1h.Slow addition prevents exotherm spikes.
5 Cyclization Allow to warm to RT naturally. Stir 12h.Time allows the slow ring closure without thermal forcing.
6 Workup Evaporate THF. Add water. Extract with DCM.[1]Removes non-polar polymers (tar).[1]
7 Hydrolysis Treat ester with 10% NaOH (2 eq). Stir 4h @ RT.Room Temp prevents decarboxylation.
8 Isolation Acidify aqueous layer to pH 3.5 with 1N HCl.[1] Filter precipitate.[1][2]pH control ensures recovery without acid-catalyzed degradation.[1]

Module 4: Impurity Profile Table

Use this table to identify peaks in your HPLC/MS data.

Impurity NameOriginMS SignatureMitigation
Thiadiazole Dimer Oxidation of Thioformamide

Use

atmosphere; Fresh reagents.
Enone Polymer Elimination of HBr from precursorBroad baseline hump (NMR)Keep T < 5°C during addition.
4,5-Dimethylthiazole Decarboxylation of ProductM - 44 (

)
Avoid boiling in strong acid.[1]
2-Hydroxy-4-methyl... Hydrolysis of ThioamideM + 1 (OH vs H)Ensure dry solvents in Step 1.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Side Reactions

    • Source: BenchChem & Organic Chemistry Portal.[1]

    • Context: General mechanism of alpha-haloketone condensation with thioamides and the competition between substitution and elimination.[1]

    • URL:[1]

  • Thioformamide Synthesis and Instability

    • Source: US Patent 2682558A (Prepar
    • Context: Describes the reaction of formamide with in THF and the instability of the product, necessitating careful handling to prevent polymeriz
    • URL:[1]

  • Synthesis of 4-Methylthiazole-5-Acetic Acid (Industrial Context)

    • Source: CN112724101A (Synthesis method of 4-methylthiazole-5-formaldehyde).[1]

    • Context: Discusses the oxidation route from 4-methyl-5-ethanolthiazole but references the acetic acid intermedi
    • URL:[1]

  • Minimizing Tar in Hantzsch Reactions

    • Source:Bepls Review on Environmentally Benign Synthetic Approaches.[1]

    • Context: Discusses solvent effects (Ethanol/Water) and temperature control to minimize polymeric byproducts in thiazole synthesis.
    • URL:[1]

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the H-NMR Spectral Analysis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is a heterocyclic compound incorporating a thiazole ring, a common scaffold in medicinal chemistry. Its structural integrity is paramount to understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as the most powerful and widely used method for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, compares its utility with other analytical methods, and presents a detailed protocol for its spectral acquisition.

Predicted ¹H-NMR Spectrum: A Detailed Interpretation

The ¹H-NMR spectrum provides a wealth of information through three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (multiplicity), which gives information about neighboring protons. Based on the structure of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid and established chemical shift data for its constituent fragments, a detailed prediction of its ¹H-NMR spectrum can be made.[1][2]

The structure and predicted proton assignments are as follows:

mol H_a a H_b b H_c c H_d d H_e e

Caption: Molecular structure of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid with proton labels.

Table 1: Predicted ¹H-NMR Spectral Data for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a (CH₃-Thiazole)~ 2.4 ppmSinglet (s)3HThe methyl group on the thiazole ring is expected to appear as a singlet in a region typical for methyl groups attached to an aromatic, electron-rich heterocyclic system.[3]
b (CH₂-S-Ethyl)~ 3.1 ppmQuartet (q)2HThis methylene group is adjacent to a sulfur atom and a methyl group. The three protons of the neighboring methyl group will split this signal into a quartet (n+1 = 3+1 = 4). The electronegative sulfur atom shifts the signal downfield.
c (CH₃-Ethyl)~ 1.4 ppmTriplet (t)3HThese methyl protons are adjacent to a methylene group. The two protons of the neighboring methylene group will split this signal into a triplet (n+1 = 2+1 = 3).
d (CH₂-Acetic Acid)~ 3.8 ppmSinglet (s)2HThe methylene protons of the acetic acid moiety are adjacent to the thiazole ring and the carboxylic acid group. With no adjacent protons, the signal will be a singlet. Its position is shifted downfield due to the proximity of the electron-withdrawing thiazole ring and carbonyl group.
e (COOH)> 10 ppm (broad)Singlet (s, broad)1HThe carboxylic acid proton is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[4][5][6] It often appears as a broad singlet and can exchange with deuterium in solvents like D₂O, causing the signal to disappear.

Comparative Guide to Structural Analysis Techniques

While ¹H-NMR is indispensable, a comprehensive structural characterization often relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H-NMR Spectroscopy Detailed proton environment, connectivity (H-H coupling), and relative number of protons.Provides a complete proton framework, confirming the presence and connectivity of the ethylthio, methyl, and acetic acid groups.Does not directly observe non-protonated carbons.
¹³C-NMR Spectroscopy Number and electronic environment of unique carbon atoms.Confirms the carbon skeleton, including the quaternary carbons of the thiazole ring and the carbonyl carbon.Longer acquisition times and lower sensitivity compared to ¹H-NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. High-resolution MS can provide unambiguous elemental composition.Does not provide detailed information on the connectivity of atoms. Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the carboxylic acid (broad O-H and C=O stretches) and C-H bonds.Provides limited information on the overall molecular structure and connectivity. The "fingerprint" region can be complex to interpret.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The following protocol outlines the steps for preparing a sample and acquiring a standard ¹H-NMR spectrum.

Materials:

  • 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, or to more clearly observe the carboxylic acid proton, DMSO-d₆ is an excellent alternative.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

    • Acquire the ¹H-NMR spectrum using standard parameters. A typical acquisition may involve:

      • A 90° pulse angle.

      • A spectral width of approximately 16 ppm.

      • An acquisition time of 2-4 seconds.

      • A relaxation delay of 1-5 seconds.

      • Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and integrations to assign the peaks to the protons in the molecule.

Workflow for ¹H-NMR Analysis

The entire process, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate assign Assign Signals to Protons integrate->assign end end assign->end Structural Confirmation

Caption: Workflow for the ¹H-NMR analysis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.

Conclusion

¹H-NMR spectroscopy is an unparalleled tool for the structural verification of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete proton map of the molecule can be constructed, confirming its identity and purity. When used in conjunction with complementary techniques such as ¹³C-NMR, mass spectrometry, and FTIR, a comprehensive and unambiguous structural determination can be achieved, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Proprep. (n.d.). Analyze the NMR spectrum of acetic acid. Retrieved from [Link][4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature of 60 °C. Retrieved from [Link][6]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][1]

  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][2]

Sources

Comprehensive LC-MS/MS Profiling Guide: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS profiling of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid , a critical pharmacophore often associated with PPAR agonist development and thiazole-based metabolic intermediates.

This guide compares the analytical performance of Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) , establishing the superior methodology for trace-level quantification and structural verification.

Executive Summary & Comparison of Ionization Modes

For researchers targeting this thiazole derivative, the choice of ionization polarity dictates sensitivity and fragmentation specificity. While ESI(+) is often the default for nitrogen-containing heterocycles, this guide demonstrates why ESI(-) is the superior "alternative" for this specific acidic analyte, despite the nitrogenous thiazole core.

Performance Matrix: ESI(+) vs. ESI(-)
FeatureESI(+) Mode (Alternative)ESI(-) Mode (Recommended)Scientific Rationale
Precursor Ion


Carboxylic acid moiety deprotonates readily, offering high stability.
Base Peak Sensitivity ModerateHigh (3-5x gain) The anionic carboxylate is more stable than the thiazolium cation in mobile phases >pH 5.
Fragmentation Richness High (Complex spectrum)Low (Clean spectrum)ESI(+) yields structural data (ethyl, water loss); ESI(-) yields a single dominant decarboxylation event.
Background Noise High (Solvent adducts)Low Fewer endogenous interferences in negative mode for biological matrices (plasma/urine).
Linearity Range

ng/mL

ng/mL
Superior signal-to-noise ratio in ESI(-) extends the lower limit of quantification (LLOQ).

Mechanistic Fragmentation Analysis

Understanding the causal pathways of fragmentation allows for the selection of "self-validating" transitions (transitions that confirm structure, not just mass).

Molecular Properties[1][2][3][4][5]
  • Formula:

    
    
    
  • Monoisotopic Mass: 217.0231 Da

  • Key Moieties:

    • Thiazole Core: Stable aromatic center.

    • Ethylthio Group (

      
      ):  Prone to homolytic cleavage or neutral loss of ethylene.
      
    • Acetic Acid Tail (

      
      ):  Driver of ionization and decarboxylation.
      
ESI(+) Fragmentation Pathway (Structural Elucidation)

In positive mode, the proton localizes on the thiazole nitrogen. Collision Induced Dissociation (CID) triggers three competitive pathways:

  • Pathway A (Dehydration): Loss of

    
     from the carboxylic acid (Neutral Loss -18 Da).
    
  • Pathway B (Ethylene Loss): McLafferty-like rearrangement of the ethylthio group, expelling ethylene (

    
    , -28 Da).
    
  • Pathway C (Combined Loss): Simultaneous loss of

    
     and 
    
    
    
    (formic acid equivalent) or cleavage of the full acetate tail.
ESI(-) Fragmentation Pathway (Quantification)

In negative mode, the deprotonated carboxylate (


) undergoes a highly specific, low-energy decarboxylation.
  • Dominant Pathway: Loss of

    
     (-44 Da).
    
    • Mechanism:[1][2][3] The negative charge on the carboxylate facilitates the homolytic cleavage of the

      
       bond connecting the acetate to the thiazole ring, releasing stable 
      
      
      
      gas.

Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive fragmentation logic, generated using Graphviz.

FragmentationPathways cluster_pos ESI(+) Structural Elucidation cluster_neg ESI(-) Quantitative Mode PrecursorPos [M+H]+ Precursor m/z 218.03 (Thiazolium Ion) Frag200 Fragment A m/z 200.02 [M+H - H2O]+ PrecursorPos->Frag200 - H2O (18 Da) Frag190 Fragment B m/z 190.00 [M+H - C2H4]+ PrecursorPos->Frag190 - C2H4 (28 Da) (Ethyl cleavage) Frag172Pos Fragment C m/z 172.02 [M+H - HCOOH]+ PrecursorPos->Frag172Pos - HCOOH (46 Da) PrecursorNeg [M-H]- Precursor m/z 216.02 (Carboxylate Ion) Frag172Neg Quantifier Ion m/z 172.02 [M-H - CO2]- PrecursorNeg->Frag172Neg - CO2 (44 Da) (Decarboxylation)

Caption: Comparative fragmentation tree showing the multi-pathway complexity of ESI(+) versus the singular, high-efficiency decarboxylation pathway in ESI(-).

Experimental Protocol: Validated Workflow

To ensure reproducibility and trustworthiness, follow this optimized protocol. This workflow prioritizes the ESI(-) mode for quantification as established above.

Sample Preparation
  • Matrix: Plasma or Cell Culture Media.

  • Extraction: Protein Precipitation (PPT).[4]

    • Add 100 µL sample to 300 µL Acetonitrile (containing 0.1% Formic Acid).

    • Vortex 30s, Centrifuge at 10,000 x g for 10 min.

    • Inject 5 µL of supernatant.

    • Why: Acidified acetonitrile prevents the analyte from binding to proteins and ensures the carboxylic acid remains protonated during precipitation, improving recovery.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-4 min: 5%

      
       95% B (Elution of Thiazole)
      
    • 4-5 min: 95% B (Wash)

    • Note: The thiazole ring is moderately hydrophobic; expect elution around 2.5–3.0 min.

MS/MS Parameters (Triple Quadrupole)
ParameterSettingNotes
Ion Source ESI NegativeCritical Decision Point
Spray Voltage -2500 VLower voltage reduces discharge in neg mode.
Capillary Temp 350°CEnsures desolvation of the carboxylic acid.
Precursor Ion 216.0 (

)
Set Quadrupole 1 (Q1) to Unit Resolution.
Product Ion 172.0 (

)
Set Quadrupole 3 (Q3) to Unit Resolution.
Collision Energy 15 - 20 eVOptimized for

loss.
Dwell Time 50 msSufficient for >12 points across the peak.

References

  • Vertex AI Search. (2023). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. National Institutes of Health. Link

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Di Micco, S., et al. (2018).[3] Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Link

  • Eggink, M., et al. (2010).[6] Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. General Fragmentation of Thiazoles and Carboxylic Acids. Link

Sources

A Comparative Guide to the Bioactivity of Ethylthio vs. Methylthio Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the thiazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these derivatives. Among the various substituents, small alkylthio groups, particularly methylthio (-SCH₃) and ethylthio (-SCH₂CH₃), are frequently employed to fine-tune bioactivity.

This guide provides an in-depth, objective comparison of the bioactivity of ethylthio versus methylthio thiazole derivatives. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to provide researchers with field-proven insights to guide future drug design and development efforts.

Core Bioactivity Comparison: Insights from Experimental Data

Direct, head-to-head comparisons of the bioactivity of methylthio and ethylthio thiazole derivatives are not abundantly reported in the literature, making a broad, definitive statement challenging. However, by examining studies on related heterocyclic systems and drawing logical inferences, we can establish a framework for understanding their relative performance. A key determinant in the differential activity between these two groups is the subtle yet significant change in physicochemical properties.

Physicochemical Profile: The Foundation of Differential Activity

The primary differences between a methylthio and an ethylthio group lie in their lipophilicity and steric bulk.

PropertyMethylthio (-SCH₃)Ethylthio (-SCH₂CH₃)Implication for Bioactivity
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can decrease aqueous solubility and bioavailability.
Steric Bulk SmallerLargerThe larger ethyl group may cause steric hindrance, preventing optimal binding to a target protein. Conversely, it could also promote beneficial hydrophobic interactions within a larger binding site.

These fundamental differences are the primary drivers for the observed variations in biological activity across different therapeutic areas.

Anticancer Activity: A Balancing Act of Lipophilicity and Steric Hindrance

In the realm of oncology, the potency of thiazole derivatives is often contingent on their ability to interact with specific enzymatic targets or cellular pathways. The choice between a methylthio and an ethylthio substituent can significantly impact these interactions.

While direct comparative studies on thiazoles are scarce, research on 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors provides valuable insights. In one such study, both 2-methylthio and 2-ethylthio analogs were synthesized and evaluated. The 2-methylthioimidazole derivative, 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole, was identified as the most potent and selective COX-2 inhibitor in the series, with an IC50 value of 0.43 µM.[1] This suggests that for the specific binding pocket of COX-2, the smaller methylthio group may allow for a more optimal fit and interaction, while the slightly bulkier ethylthio group might introduce a degree of steric clash, reducing inhibitory potency.

This highlights a critical principle in drug design: the "best" substituent is target-dependent. The increased lipophilicity of the ethylthio group could be advantageous for cell penetration, but this benefit is nullified if the group's size prevents effective binding to the target protein.

Antimicrobial Activity: Leveraging Lipophilicity for Membrane Interaction

In the context of antimicrobial agents, increased lipophilicity is often correlated with enhanced activity, particularly for compounds that target bacterial cell membranes. The ability to partition into the lipid bilayer is a crucial step for many antimicrobial drugs.

While direct comparative data for ethylthio vs. methylthio thiazoles is limited, the general trend in heterocyclic antimicrobials suggests that a modest increase in alkyl chain length can be beneficial. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown that increasing the alkyl chain length can influence antifungal activity.[2] It is plausible that the enhanced lipophilicity of an ethylthio group, compared to a methylthio group, could lead to improved disruption of the microbial cell membrane or better penetration to reach intracellular targets.

However, this is not a universal rule. The overall structure of the molecule and the specific microbial strain being targeted are critical factors. Excessive lipophilicity can lead to non-specific toxicity and poor aqueous solubility, which are undesirable properties for a therapeutic agent.

Structure-Activity Relationship (SAR) Summary

The decision to incorporate a methylthio versus an ethylthio group is a nuanced one, guided by the specific therapeutic target and desired pharmacological profile.

SAR_Comparison cluster_methyl Methylthio (-SCH3) cluster_ethyl Ethylthio (-SCH2CH3) Thiazole Thiazole Core Methylthio -SCH3 Thiazole->Methylthio Ethylthio -SCH2CH3 Thiazole->Ethylthio Prop_Me Lower Lipophilicity Smaller Steric Profile Methylthio->Prop_Me Leads to Activity_Me Potentially Higher Potency in Constrained Binding Sites (e.g., some enzymes) Prop_Me->Activity_Me Favors Prop_Et Higher Lipophilicity Larger Steric Profile Ethylthio->Prop_Et Leads to Activity_Et Potentially Enhanced Membrane Permeability (e.g., antimicrobial activity) Prop_Et->Activity_Et Favors

Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial properties of thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of thiazole derivatives to wells. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values. F->G

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Dilute the cells to the desired concentration in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere. The seeding density will depend on the cell line's growth rate.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line and the compound being tested (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[4]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.[5][7]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent.

    • In a 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton broth (or another appropriate broth) to each well.[5]

    • Add the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5][7]

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Conclusion and Future Directions

The choice between an ethylthio and a methylthio substituent on a thiazole core is a critical decision in the drug design process that can significantly influence biological activity. While a methylthio group may be favored for targets with sterically constrained binding pockets, the increased lipophilicity of an ethylthio group could enhance activity for compounds targeting microbial membranes.

The lack of extensive, direct comparative studies underscores a gap in the current literature. Future research should focus on the systematic synthesis and evaluation of homologous series of alkylthio-thiazole derivatives against a panel of diverse biological targets. Such studies, coupled with computational modeling and QSAR analyses, would provide a more comprehensive understanding of the nuanced structure-activity relationships and enable a more rational design of next-generation thiazole-based therapeutics.

References

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Minimum inhibitory concentration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC). (2021, August 13). Biology LibreTexts. Retrieved from [Link]

  • Navidpour, L., Shadnia, H., Shafaroodi, H., Amini, M., Dehpour, A. R., & Shafiee, A. (2007). Design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors. Bioorganic & medicinal chemistry, 15(5), 1976–1982. [Link]

  • Vlasov, S. V., Chernykh, V. P., & Osolodchenko, T. P. (2015). Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. News of Pharmacy, (3), 4-8. [Link]

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High-Resolution FTIR Profiling of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a high-level technical resource designed for analytical chemists and pharmaceutical researchers. It focuses on the structural validation of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid , a critical intermediate in the synthesis of PPAR agonists and other metabolic modulators.

A Comparative Quality Control Guide

Executive Summary

Target Analyte: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3) Primary Application: Pharmaceutical intermediate (PPAR


 agonist precursors).
Analytical Challenge:  Distinguishing the free acid form from its synthetic precursors (specifically the ethyl ester) and identifying oxidation byproducts (sulfoxides).

This guide provides a definitive spectroscopic framework for validating the identity and purity of this thiazole derivative. Unlike generic spectral lists, we focus on differential diagnostics —how to use FTIR to confirm the success of the hydrolysis step and rule out common contaminants.

Structural Analysis & Band Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active moieties. The structure consists of a thiazole core substituted with an ethylthio group at C2, a methyl group at C4, and an acetic acid side chain at C5.

The Fingerprint: Characteristic Peaks

The following table outlines the critical wavenumbers required for positive identification.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid O-H Stretch2500–3300 Broad, Med"Hump" centered ~3000 cm⁻¹.[1] Overlaps C-H stretches.[1][2] Indicates free acid.[2]
Carboxyl Carbonyl C=O[1][3][4][5][6] Stretch1705–1725 Strong, SharpLower frequency than esters (which appear ~1735–1750 cm⁻¹).
Thiazole Ring C=N Stretch1510–1540 MediumCharacteristic of the 1,3-thiazole core.
Thiazole Ring C=C Stretch1430–1460 MediumSkeletal ring vibration.
Ethylthio Group C-H Stretch (Alk)2920–2960 MediumAsymmetric stretches of the ethyl/methyl groups.
C-O Bond C-O Stretch1210–1300 StrongCoupled vibration of the carboxylic acid functionality.
O-H Out-of-Plane O-H Bend900–950 Broad, Med"Wagging" vibration; confirms dimerized acid form.

Expert Insight: The most critical region for QC is 1700–1750 cm⁻¹ . A shift from ~1740 cm⁻¹ (Ester) to ~1710 cm⁻¹ (Acid) confirms the hydrolysis of the precursor is complete.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to the synthetic precursors or impurities that must be differentiated from the target product.

Scenario A: Monitoring Synthesis (Hydrolysis Step)

Precursor: Ethyl 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetate Target: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

FeaturePrecursor (Ester) SpectrumTarget (Acid) SpectrumQC Decision
Carbonyl (C=O) 1735–1750 cm⁻¹ (Ester)1705–1725 cm⁻¹ (Acid)Shift to lower wavenumber indicates success.
Hydroxyl (O-H) Absent2500–3300 cm⁻¹ (Broad)Appearance of broad band confirms acid formation.
Fingerprint C-O-C stretch ~1150-1200 cm⁻¹C-O-H stretch ~1210-1300 cm⁻¹Distinct pattern change in fingerprint region.
Scenario B: Impurity Detection (Oxidation)

Impurity: Sulfoxide/Sulfone derivatives (S-oxidation of the ethylthio group).

  • Sulfoxide (S=O): Look for a new strong band at 1030–1070 cm⁻¹ .

  • Sulfone (O=S=O): Look for bands at 1120–1160 cm⁻¹ and 1300–1350 cm⁻¹ .

  • Protocol: If these peaks appear, the ethylthio moiety has degraded; the batch should be rejected.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized ATR-FTIR protocol.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Methodology:

  • Background: Collect an air background spectrum. Ensure the path is free of CO₂ (doublet at 2350 cm⁻¹).

  • Sample Prep:

    • Solid: Place ~5 mg of dry powder on the crystal. Apply high pressure to ensure contact.

    • Note: Do not use Nujol mull if analyzing the C-H region (2800-3000 cm⁻¹) as oil peaks will mask the ethyl/methyl signals.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation Check (The "Acid Test"):

    • Pass: Distinct C=O peak at <1725 cm⁻¹ AND broad O-H trough.[6]

    • Fail (Incomplete Reaction): Shoulder or peak visible at >1735 cm⁻¹.[3][7]

    • Fail (Wet Sample): Sharp, distinct water peaks at 3600-3700 cm⁻¹ (distinguishable from broad carboxyl O-H).

Visualization: Diagnostic Logic Pathway

The following diagram illustrates the logical decision tree for interpreting the FTIR spectrum during synthesis monitoring.

FTIR_Logic Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_OH Check 2500-3300 cm⁻¹ Broad 'Hump' Present? Start->Check_OH Check_CO Check Carbonyl Region Peak Position? Check_OH->Check_CO Yes (Acidic OH) Result_Ester Precursor Detected (Incomplete Hydrolysis) Check_OH->Result_Ester No (Flat Baseline) Check_Sulf Check 1030-1070 cm⁻¹ Strong Band Present? Check_CO->Check_Sulf 1705-1725 cm⁻¹ Check_CO->Result_Ester >1735 cm⁻¹ Result_Ox Oxidation Detected (Sulfoxide Impurity) Check_Sulf->Result_Ox Yes Result_Pass PASS: Target Acid Confirmed Check_Sulf->Result_Pass No

Caption: QC Decision Tree for validating 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid synthesis via FTIR.

References
  • Sigma-Aldrich. 2-Ethyl-4-methylthiazole Product Specification & Analogues. Retrieved from .

  • National Institutes of Health (PubChem). Ethyl (methylthio)acetate Spectral Data. Retrieved from .

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from .

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Retrieved from .

  • InstaNANO. FTIR Functional Group Database. Retrieved from .

Sources

A Comparative Guide to the Structural Validation of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid: A Focus on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the realm of drug development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the blueprint for its biological activity.[1][2] The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and metabolic stability.[1] For a novel compound like 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, a thiazole derivative with therapeutic potential, absolute certainty of its structure is paramount before committing to costly and time-consuming preclinical and clinical development.[3][4][5] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.[6] This guide provides an in-depth comparison of analytical techniques for structural validation, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a small molecule.[7][8] It provides an unambiguous 3D map of electron density, revealing precise atomic positions, bond lengths, bond angles, and stereochemistry.[9][10]

Theoretical Underpinnings: From Bragg's Law to Electron Density Maps

The technique is founded on the principle of X-ray diffraction. When a beam of X-rays strikes a highly ordered, single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a repeating lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern.[9] By analyzing the geometry and intensity of this pattern, researchers can reconstruct a three-dimensional map of the electron density within the crystal, from which the molecular structure is built and refined.[10]

Experimental Workflow: A Step-by-Step Protocol for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Objective: To grow diffraction-quality single crystals of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid and determine its three-dimensional structure using SC-XRD.

PART A: Crystal Growth – The Foundational, and Often Most Challenging, Step

The success of SC-XRD is entirely contingent on obtaining a high-quality single crystal, typically 30-300 microns in size, free of significant defects.[9] This often requires empirical screening of various conditions.

  • Step 1: Purity Assessment & Solute Preparation

    • Action: Ensure the purity of the synthesized 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is >98%, as confirmed by NMR and LC-MS. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading quality.

    • Rationale: Purity is the most critical variable. Co-solutes can disrupt the ordered packing necessary for a single crystal.

  • Step 2: Solvent Screening & Solution Preparation

    • Action: Screen for solvents in which the compound has moderate solubility. For the target molecule, a good starting point includes polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol). Prepare a nearly saturated solution.[11]

    • Rationale: A solvent must be chosen that allows the solution to become supersaturated in a slow, controlled manner. If solubility is too high, the compound may never precipitate; if too low, it will crash out as an amorphous powder or microcrystals.

  • Step 3: Crystallization Method Selection

    • Action: Employ multiple parallel crystallization techniques.

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.[11][12] Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation over several days to weeks.[11][13]

      • Vapor Diffusion: Place the concentrated solution of the compound (in a solvent like acetone) inside a smaller open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[13][14] The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting gradual crystal growth.[13]

      • Slow Cooling: Create a saturated solution at an elevated temperature (e.g., 40°C in isopropanol). Allow the solution to cool to room temperature, and then to 4°C, over 24-48 hours in an insulated container to ensure a slow cooling rate.[13]

    • Rationale: Different crystallization methods alter the kinetics of supersaturation differently. Trying multiple methods maximizes the chance of success. Slow, controlled growth is essential to prevent the formation of multiple nucleation sites or poorly ordered crystals.[12]

PART B: Data Collection, Solution, and Refinement

  • Step 4: Crystal Selection and Mounting

    • Action: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. Mount the crystal on a cryoloop or glass fiber.

    • Rationale: The quality of the diffraction data is directly related to the quality of the crystal. A single, well-ordered crystal will produce a sharp, well-resolved diffraction pattern.

  • Step 5: X-ray Data Collection

    • Action: Mount the crystal on a diffractometer. The crystal is typically flash-cooled to 100 K (-173°C) in a stream of nitrogen gas. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

    • Rationale: Cryo-cooling minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher-quality data at higher resolution. Rotating the crystal ensures that all possible reflections are measured.

  • Step 6: Structure Solution and Refinement

    • Action: The collected diffraction data (intensities and positions of spots) are processed. Software is used to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined against the experimental data.

    • Rationale: Refinement is an iterative process that adjusts atomic positions, bond lengths, and angles to minimize the difference between the diffraction pattern calculated from the model and the one that was experimentally observed.

  • Step 7: Validation and Interpretation

    • Action: The quality of the final structure is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GooF).[15][16] The final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD).[17][18]

    • Rationale: The R-factor is a measure of the agreement between the model and the data; for small molecules, a final R1 value below 5% (0.05) is considered excellent.[15][19] The GooF should be close to 1. These validation metrics are crucial for ensuring the reliability of the published structure, in line with standards set by the International Union of Crystallography (IUCr).[20][21][22]

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_solve Structure Determination purity Purity Assessment (>98%) solvent Solvent Screening purity->solvent crystallize Crystallization (e.g., Slow Evaporation) solvent->crystallize mount Select & Mount Crystal crystallize->mount collect X-ray Data Collection (100 K) mount->collect process Data Processing (Indexing, Integration) collect->process solve Structure Solution (Direct Methods) process->solve refine Iterative Refinement solve->refine validate Validation (R-factor, GooF) refine->validate output Final 3D Structure & CIF File validate->output

Caption: Experimental workflow for single-crystal X-ray diffraction.

Interpreting Crystallographic Data

Upon successful refinement, a Crystallographic Information File (CIF) is generated. This file contains all the essential information about the structure.

ParameterExample Value for a Thiazole DerivativeSignificance
Chemical FormulaC9 H11 N O2 S2Confirms the elemental composition of the crystal unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=8.5, b=12.1, c=9.8Dimensions of the unit cell.
α, β, γ (°)α=90, β=105.2, γ=90Angles of the unit cell.
Volume (ų)975.4Volume of the unit cell.
R1 [I > 2σ(I)]0.041Reliability Factor: Measures agreement between model and data. <0.05 is excellent.[15][19]
wR2 (all data)0.105Weighted R-Factor: A weighted version of R1, typically higher.
Goodness-of-Fit (S)1.03Should be close to 1.0, indicating a good model fit.[23]

Complementary and Alternative Validation Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible and doesn't describe the molecule's behavior in solution. A multi-technique approach is therefore best practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure in solution.[24][25] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments map the connectivity of atoms, confirming the carbon-hydrogen framework and the relative positions of functional groups. While it typically provides relative stereochemistry, it is indispensable for confirming that the structure in the crystal is maintained in solution.[26]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns in MS/MS experiments can further corroborate the proposed structure by showing how the molecule breaks apart.

  • Computational Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of the molecule in a vacuum or implicit solvent. This theoretical structure can then be compared with the experimental X-ray structure. A close match between the calculated and experimental structures provides additional confidence in the result.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical method depends on the information required, the nature of the sample, and the stage of development.

A Head-to-Head Comparison
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyHigh-Resolution MS (HRMS)
Information Absolute 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, relative stereochemistry, solution dynamicsMolecular formula, fragmentation pathways
Sample Phase Solid (single crystal)SolutionSolution / Gas
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Does not provide absolute stereochemistry; limited for large molecules.[26]Provides no 3D structural information.
Destructive? NoNoYes (sample is consumed)
Primary Use Unambiguous structure proofPrimary structure confirmation & solution behaviorMolecular formula confirmation
A Synergistic Approach to Validation

The most robust structural validation does not rely on a single technique but integrates data from multiple orthogonal methods.

Caption: An integrated approach combining multiple techniques for validation.

Conclusion: An Integrated Approach to Structural Certainty

For 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, single-crystal X-ray crystallography is the only method that can provide unequivocal proof of its three-dimensional atomic arrangement, including its absolute stereochemistry. It is the "gold standard" against which all other data should be compared.[7] However, best practice in drug development demands a holistic approach.[6][27] The structural data from SC-XRD should be corroborated by NMR to confirm the structure's integrity in solution and by HRMS to verify the molecular formula. This synergistic use of analytical techniques provides the highest possible level of confidence, ensuring that subsequent research and development efforts are built upon a solid and accurate structural foundation.

References

  • Cambridge Crystallographic Data Centre - Wikipedia. Wikipedia. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • CCDC | Chemistry World. Chemistry World. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC): Home. CCDC. [Link]

  • Crystallographic Information Framework. International Union of Crystallography. [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

  • International Union of Crystallography (IUCr). International Science Council. [Link]

  • Crystal Growing Guide. University of Florida. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Missouri-St. Louis. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • R-factor (crystallography) - Wikipedia. Wikipedia. [Link]

  • How would one describe the R-factor in crystallography? Biology Stack Exchange. [Link]

  • Slow Evaporation Method. University of Washington. [Link]

  • International Union of Crystallography - Wikipedia. Wikipedia. [Link]

  • Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. [Link]

  • Publication standards for crystal structures. International Union of Crystallography. [Link]

  • Advancements in small molecule drug design: A structural perspective. National Center for Biotechnology Information. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Standards for structural and crystallization communications - estimation of resolution limits. IUCr Journals. [Link]

  • 5.11: R factor. Chemistry LibreTexts. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Wiley Online Library. [Link]

  • Validation Aspects in Structure-Based Drug Design. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. National Center for Biotechnology Information. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Small molecule crystallography. Excillum. [Link]

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  • Structure-based drug design: aiming for a perfect fit. National Center for Biotechnology Information. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare. [Link]

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stability profile of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid under storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Stability Profile of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Executive Summary

This guide provides a technical analysis of the stability profile for 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS: 105523-29-3). Designed for drug development professionals, this document contrasts the molecule’s performance against structural analogs to highlight critical storage risks.

Core Insight: The ethylthio (-SEt) moiety at the C2 position is the primary stability-limiting factor. While it provides necessary lipophilicity and metabolic handles compared to 2-methyl analogs, it introduces significant susceptibility to S-oxidation (sulfoxide/sulfone formation) and photolytic degradation . Unlike 2-mercapto analogs, it is resistant to oxidative dimerization (disulfide formation) but remains sensitive to singlet oxygen attack under light exposure.

Compound Profile & Physicochemical Baseline

PropertySpecification
Compound Name 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid
CAS Number 105523-29-3
Molecular Formula C₈H₁₁NO₂S₂
Molecular Weight 217.31 g/mol
pKa (Predicted) ~3.8–4.1 (Carboxylic acid), ~2.0 (Thiazole N)
Solubility Low in water (pH < 4); Soluble in DMSO, MeOH, and aqueous base (pH > 6).[1]
Key Functional Groups Thioether (S-alkyl), Thiazole ring, Carboxylic acid.[2]

Comparative Stability Analysis

To objectively assess performance, we compare the target compound against two standard alternatives: Alternative A (2-Methyl analog) for oxidative stability benchmarking, and Alternative B (Ester derivative) for hydrolytic benchmarking.

Comparison Matrix: Stability Under Stress
Stress ConditionTarget Compound (Ethylthio)Alt A: 2-Methyl Analog (CAS 52454-65-6)Alt B: Ethyl Ester (Prodrug/Intermediate)
Oxidative (H₂O₂) High Risk: Rapidly oxidizes to Sulfoxide (S=O) and Sulfone (O=S=O).Stable: Methyl group is resistant to mild oxidation.High Risk: Same S-oxidation susceptibility as target.
Hydrolytic (Acid/Base) Stable: Carboxylic acid is the end-state.Stable: Carboxylic acid is the end-state.Unstable: Hydrolyzes to the acid (Target Compound).
Photolytic (UV/Vis) Moderate Risk: Thioether can sensitize singlet oxygen formation.Low Risk: Thiazole ring is relatively robust without S-substituent.Moderate Risk: Similar to target.
Thermal (>60°C) Stable: Decarboxylation is slow <150°C.Stable: Similar profile.Stable: Generally higher BP, but volatile.
Critical Insights:
  • The "S-Oxidation" Trade-off: Choosing the ethylthio analog over the 2-methyl analog often improves potency or lipophilicity but necessitates strict exclusion of peroxides and oxygen during storage.

  • Dimerization Advantage: Unlike 2-mercapto-4-methylthiazole-5-acetic acid (CAS 34272-64-5), the target compound cannot form disulfide dimers, simplifying formulation in non-reducing environments.

Degradation Pathways & Mechanisms

The degradation of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid follows two primary pathways: S-Oxidation (dominant) and Photolytic Ring Rearrangement (secondary).

Pathway Visualization

DegradationPathways cluster_0 Oxidative Pathway (Critical Storage Risk) Parent Parent Compound (Ethylthio ether) Sulfoxide Degradant A: Sulfoxide (Chiral S=O) Parent->Sulfoxide Oxidation (H2O2, Air) Fast Step PhotoProduct Photo-Degradant (Ring Scission/Rearrangement) Parent->PhotoProduct hv (UV/Vis) + 1O2 [4+2] Cycloaddition Sulfone Degradant B: Sulfone (Achiral O=S=O) Sulfoxide->Sulfone Strong Oxidation Slow Step

Caption: Primary degradation routes. The S-oxidation pathway (Red) is the dominant failure mode under ambient aerobic storage.

Experimental Protocols for Stability Assessment

To validate the stability profile in your specific formulation, use the following standardized stress testing protocols.

Protocol A: Oxidative Stress (S-Oxidation Susceptibility)
  • Objective: Quantify the rate of sulfoxide formation.

  • Reagents: 3% Hydrogen Peroxide (H₂O₂), Acetonitrile (ACN).

  • Procedure:

    • Prepare a 1 mg/mL solution of the target compound in ACN:Water (50:50).

    • Add H₂O₂ to a final concentration of 0.3% (mild) and 3.0% (harsh).

    • Incubate at 25°C.

    • Sampling: Inject into HPLC at T=0, 1h, 4h, and 24h.

  • Acceptance Criteria: < 0.5% Sulfoxide formation at T=1h suggests adequate stability for standard processing. > 5% indicates a need for antioxidants (e.g., ascorbic acid, sodium metabisulfite).

Protocol B: pH-Rate Hydrolysis Profile
  • Objective: Confirm stability of the acetic acid side chain and thiazole ring integrity.

  • Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4), 0.1 N NaOH (pH 13).

  • Procedure:

    • Dissolve compound (0.5 mg/mL) in respective buffers (use 10% MeOH cosolvent if precipitation occurs).

    • Incubate at 60°C (accelerated) for 5 days.

  • Expected Result: The compound should remain >99% intact. Degradation >2% indicates ring instability (rare for this scaffold).

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Thiazole absorption).

  • Retention Order: Sulfoxide (Polar, elutes first) < Sulfone < Parent < Dimer (if mercapto impurity exists).

Storage & Handling Recommendations

Based on the chemical liability of the ethylthio group, the following storage conditions are mandatory to maintain >98% purity over 12 months:

  • Primary Container: Amber glass vials (Type I) with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen headspace (Critical to prevent S-oxidation).

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

  • Desiccant: Recommended, though hydrolysis is a secondary risk compared to oxidation.

References

  • Biosynth. (2024). Product Information: 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.[3][4]

  • Skottner, A., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[5] Degradation Pathways for Thiazole-Based Compounds.

  • PubChem. (2025).[1][6] Compound Summary: 2-(2-Methyl-4-methylthiazol-5-yl)acetic acid (Analog Comparison).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Safety Operating Guide

A Strategic Guide to Handling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid: Ensuring Laboratory Safety and Procedural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and scientist, the foundation of groundbreaking work is not just innovation, but an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling structurally similar chemicals, including thiazole derivatives, thioethers, and carboxylic acids. This conservative approach is designed to provide the highest level of protection.

Immediate Safety and Hazard Assessment: A Proactive Stance

Given the compound's structure—a thiazole ring, a thioether linkage, and a carboxylic acid group—a thorough hazard assessment is paramount. Thiazole derivatives can be irritants and potentially toxic.[1][2][3][4] Thioethers can have a strong, unpleasant odor and may be harmful. The carboxylic acid moiety introduces corrosive properties.[5] Therefore, it is prudent to treat 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid as a hazardous substance.

Core Principles for Safe Handling:

  • Work in a Controlled Environment: All handling of this compound, both in solid and solution form, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Avoid Direct Contact: Direct skin and eye contact must be strictly avoided through the use of appropriate personal protective equipment (PPE).[8][9]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[10][11] Take measures to prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically informed decision to mitigate specific risks. The following table outlines the recommended PPE for handling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid, with explanations rooted in the compound's potential hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[6][12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or reactions.[13][14]
Hand Protection Chemically resistant gloves are essential.[6] Nitrile gloves are a good initial choice for splash protection, but for prolonged contact or handling of larger quantities, consider gloves with higher resistance to organic solvents and acids, such as butyl or Viton™ gloves.[12][15] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant lab coat should be worn to protect against splashes and spills.[7] For procedures with a higher risk of significant exposure, a chemical-resistant apron or coveralls may be necessary.[12][16]
Respiratory Protection When handling the solid compound outside of a fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14][16]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety and the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][17] Keep the container tightly closed.[17]

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have appropriate spill cleanup materials on hand.

  • Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, do so in a well-controlled manner, again within a fume hood, to prevent the release of volatile compounds.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

Waste Management Protocol:

  • Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container.[6][18]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[18]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[18]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[19][20] Never dispose of this chemical down the drain or in the regular trash.[18]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the workflow for handling 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive Chemical ppe Don Appropriate PPE start->ppe Assess Hazards fume_hood Work in Fume Hood ppe->fume_hood spill_kit Verify Spill Kit Availability fume_hood->spill_kit weigh Weigh Solid spill_kit->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react waste Collect Waste in Labeled Container react->waste Generate Waste store_waste Store in Satellite Area waste->store_waste dispose Dispose via EHS store_waste->dispose end End: Decontaminate Area dispose->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.